1-Boc-3-aminopyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373343 | |
| Record name | 1-Boc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186550-13-0 | |
| Record name | 1-Boc-3-aminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-aminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-3-aminopyrrolidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-aminopyrrolidine, also known by its IUPAC name tert-butyl 3-aminopyrrolidine-1-carboxylate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a protected pyrrolidine ring and a primary amine, make it a versatile intermediate for introducing chirality and amino functionalities into a wide array of complex molecules. This guide provides an in-depth overview of its chemical properties, structure, and synthetic applications, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of a pyrrolidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is attached to the third carbon. This compound exists as a racemate and as individual (R) and (S) enantiomers, which are critical for stereoselective synthesis.
| Identifier | Value |
| IUPAC Name | tert-butyl 3-aminopyrrolidine-1-carboxylate[1] |
| Molecular Formula | C₉H₁₈N₂O₂[1][2][3] |
| SMILES String | CC(C)(C)OC(=O)N1CCC(N)C1[3] |
| InChI Key | CMIBWIAICVBURI-UHFFFAOYSA-N[1][3] |
| CAS Number | 186550-13-0 (racemate)[1][3][4] |
| 147081-49-0 ((R)-enantiomer)[2][5] | |
| 147081-44-5 ((S)-enantiomer)[6][7] |
Physicochemical Properties
This compound is typically a colorless to light yellow liquid or a low-melting solid at room temperature.[2][5][8][9] It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.[5] The physicochemical properties can vary slightly between the racemic mixture and the pure enantiomers.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Weight | 186.25 g/mol [1][2][3][9] |
| Appearance | Colorless to pale yellow liquid or solid-liquid mixture[2][5][8][9] |
| Topological Polar Surface Area | 55.6 Ų[1] |
Table 2: Properties of Different Forms
| Property | Racemate (186550-13-0) | (R)-(+)-enantiomer (147081-49-0) | (S)-(-)-enantiomer (147081-44-5) |
| Boiling Point | 257.4 °C (Predicted)[4][8] | 95 - 98 °C / 5 mmHg[2] | 216-217 °C[6] |
| Density | 1.022 g/mL at 25 °C[3] | 1.10 g/mL[2] | 1.067 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.471[3] | - | n20/D 1.4720[6] |
| Optical Rotation | - | [α]D²⁰ = 3 - 4°[2] | [α]20/D −2°, c = 1 in chloroform[6] |
| Flash Point | 91 °C[4] | 91.1 °C (closed cup)[10] | 91 °C (closed cup)[6] |
Synthetic Applications and Logical Workflow
The primary utility of this compound in drug development lies in its role as a chiral building block. The Boc protecting group provides stability and can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The primary amino group serves as a handle for introducing various substituents or for constructing larger molecular scaffolds. This versatility makes it a key intermediate in the synthesis of a range of biologically active molecules, including histamine H3 receptor antagonists and nitric oxide synthase inhibitors.[2][10]
Caption: General synthetic utility of this compound.
Experimental Protocols
Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate
A common method for the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate involves the reduction of a corresponding azide precursor, which is in turn synthesized from a hydroxylated pyrrolidine. A representative protocol is detailed below.[11]
Step 1: Preparation of tert-butyl 3-azidopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
This step is a prerequisite for the final reduction to the amine.
Step 2: Preparation of tert-butyl 3-aminopyrrolidine-1-carboxylate. [11]
-
To a stirred solution of tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol, add 10% palladium on carbon (Pd/C) catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 16 hours.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford the target compound, tert-butyl 3-aminopyrrolidine-1-carboxylate.
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
While detailed spectra are beyond the scope of this guide, typical ¹H NMR and mass spectrometry data are available.
-
¹H-NMR (CDCl₃): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[11]
-
Mass Spectrum (m/z): 187 [M+H]⁺.[11]
Safety and Handling
This compound is classified as toxic if swallowed and can cause serious eye damage.[1][3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Store in a cool, dry, and well-ventilated area.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical properties and handling requirements is crucial for its effective and safe utilization in the laboratory.
References
- 1. This compound | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS#: 186550-13-0 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. (S)-(-)-1-Boc-3-aminopyrrolidine 95 147081-44-5 [sigmaaldrich.com]
- 7. (S)-1-Boc-3-aminopyrrolidine 97% | CAS: 147081-44-5 | AChemBlock [achemblock.com]
- 8. Tert-Butyl 3-aminopyrrolidine-1-carboxylate CAS 186550-13-0 [homesunshinepharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]
- 11. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]
The Cornerstone of Chiral Architectures: An In-depth Technical Guide to (S)-(-)-1-Boc-3-aminopyrrolidine in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-1-Boc-3-aminopyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, prized for its versatility in constructing complex, stereochemically defined molecules.[1][2] Its rigid pyrrolidine scaffold, coupled with the orthogonal reactivity of its Boc-protected and free amine functionalities, provides a powerful tool for introducing chirality and building molecular complexity. This technical guide delves into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its role in chiral synthesis, with a particular focus on its application in the development of pharmaceutical agents.
Core Applications in Chiral Synthesis
(S)-(-)-1-Boc-3-aminopyrrolidine serves as a versatile intermediate in a multitude of synthetic transformations. Its primary applications can be categorized as follows:
-
Chiral Building Block: The inherent chirality of the pyrrolidine ring makes it an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[2][3] It is frequently incorporated as a core structural motif in drugs targeting a range of therapeutic areas, including neurological disorders.[1][4]
-
Scaffold for Complex Molecules: The pyrrolidine ring acts as a rigid scaffold upon which additional stereocenters and functional groups can be installed with high degrees of stereocontrol. This is crucial in the construction of intricate molecular architectures found in natural products and complex drug molecules.[1]
-
Precursor to Chiral Ligands and Organocatalysts: The amino group can be readily functionalized to generate a diverse array of chiral ligands for asymmetric metal catalysis and highly efficient organocatalysts for a variety of enantioselective transformations.[5] These catalysts are particularly effective in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions.
Data Presentation: Performance in Asymmetric Synthesis
The utility of (S)-(-)-1-Boc-3-aminopyrrolidine and its derivatives is underscored by the high levels of stereoselectivity and yields achieved in various asymmetric reactions. The following tables summarize key quantitative data from cited literature.
| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Photoenzymatic Synthesis | Pyrrolidine | Amine Transaminase (ATA) | MeCN/H₂O | up to 90 | >99 | - | [6] |
| 1,3-Dipolar Cycloaddition | α-Imino Ester, (Z)-Nitroalkene | (Ra,S,S)-15 / Ag Salt | Toluene | 77 | 94 | - | [5] |
| Michael Addition | Ketone, Nitroolefin | Pyrrolidine-Thiourea Catalyst | - | High | High | - | [7] |
| Diastereoselective Cyclization | 1-azido-1-aryl-hex-5-ene | (AdL)FeCl(OEt2) | - | - | - | 3-4:1 | [8] |
Table 1: Enantioselective and Diastereoselective Reactions
| Drug Target / Class | Intermediate Synthesized | Key Transformation | Yield (%) | Purity/ee (%) | Reference |
| Janus Kinase (JAK) Inhibitors | Chiral 3D-shaped Triquinazine | Enantioselective Synthesis | 81 (key step) | e.r. 99/1 | [9] |
| Neuronal Nitric Oxide Synthase Inhibitors | Pyrrolidine Derivative | Reductive Amination | High | - | [4] |
| Antidiabetic Drugs | Mitiglinide | [3+2]-cycloaddition | - | - | [10] |
Table 2: Application in Pharmaceutical Intermediate Synthesis
Experimental Protocols
Protocol 1: Photoenzymatic Synthesis of (S)-N-Boc-3-aminopyrrolidine
This protocol is adapted from a one-pot photoenzymatic synthesis route.[6][11]
Materials:
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Amine transaminase (ATA)
-
Isopropylamine (IPA) or D/L-alanine/GDH as amino donor
-
HEPES buffer (50 mM, pH 8)
Procedure:
-
Photochemical Oxyfunctionalization: A solution of pyrrolidine (1.42 mmol, 400 mM) in 30% (v/v) aqueous MeCN is subjected to photo-oxygenation. The reaction is monitored until completion (typically 5-6 hours).
-
In situ N-protection: The reaction mixture is basified with aqueous NaOH (0.7 equiv) followed by the solvent-free addition of Boc₂O (1.1 equiv). The mixture is stirred for 2 hours to afford crude N-Boc-3-pyrrolidinone.
-
Biocatalytic Transamination: The crude N-Boc-3-pyrrolidinone intermediate is diluted 6-fold with 50 mM HEPES buffer (pH 8). The amine transaminase and an amino donor (e.g., isopropylamine) are added to the mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored for the formation of (S)-N-Boc-3-aminopyrrolidine. Upon completion, the product is extracted with an organic solvent, dried, and purified by column chromatography. This process can yield the product with up to 90% conversion and >99% enantiomeric excess.[6][11]
Protocol 2: Synthesis of a Chiral Pyrrolidine-Thiourea Organocatalyst
This protocol describes the synthesis of a bifunctional organocatalyst derived from a related chiral pyrrolidine.[7]
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine
-
4-(Perfluorooctyl)aniline
-
Phenyl Chlorothioformate
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Synthesis of Intermediate Isothiocyanate: React 4-(perfluorooctyl)aniline with phenyl chlorothioformate in the presence of pyridine in CH₂Cl₂ to form the intermediate isothiocyanate.
-
Thiourea Formation: In a separate flask, dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in CH₂Cl₂. Slowly add the isothiocyanate solution to the pyrrolidine derivative. Add DIPEA and stir the mixture. After an aqueous work-up, purify the crude product to obtain the N-Boc protected fluorous thiourea.
-
Boc Deprotection: Dissolve the protected catalyst in a mixture of TFA and CH₂Cl₂ and stir at room temperature to remove the Boc protecting group, yielding the final fluorous thiourea catalyst.
Mandatory Visualizations
Reaction Scheme: Synthesis of a Janus Kinase Inhibitor Intermediate
The following diagram illustrates a key step in the enantioselective synthesis of a Janus Kinase (JAK) inhibitor, showcasing the introduction of a chiral center that can be achieved using methodologies involving chiral pyrrolidine derivatives.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - Kent Academic Repository [kar.kent.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of (R)-(+)-1-Boc-3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-1-Boc-3-aminopyrrolidine, with the CAS Number 147081-49-0, is a chiral pyrrolidine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its structural features, including a stereocenter and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in the development of complex pharmaceutical compounds.[1][2] The Boc group provides stability and allows for selective deprotection under mild conditions, facilitating further functionalization of the amino group. This compound is particularly noted for its role in the synthesis of novel therapeutics, including Histamine H3 receptor antagonists.[3][4] An in-depth understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of (R)-(+)-1-Boc-3-aminopyrrolidine is presented below. These parameters are essential for designing synthetic routes, ensuring purity, and establishing safe handling and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 147081-49-0 | [1][3][5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1][3][5] |
| Molecular Weight | 186.25 g/mol | [1][3][6] |
| Appearance | Colorless to light yellow liquid or white solid | [1] |
| Melting Point | 70-75 °C (as a solid) | |
| Boiling Point | 243-244 °C (lit.) 95-98 °C at 5 mmHg (lit.) | [1][3] |
| Density | 1.098 g/mL at 25 °C (lit.) 1.10 g/mL (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.472 (lit.) | [3][4] |
| Optical Rotation ([a]D20) | +3 to +4° (c=1 in Chloroform) | [1][7] |
| Purity | ≥97% (Assay) | [1][3] |
| Solubility | Soluble in organic solvents like methanol and dichloromethane; sparingly soluble in water. | |
| Storage Conditions | Store at 0-8 °C. Keep Cold. Air Sensitive. | [1] |
Experimental Protocols
The accurate determination of physical properties is crucial for the quality control and characterization of (R)-(+)-1-Boc-3-aminopyrrolidine. The following sections detail the standard methodologies for measuring the key parameters listed above.
Melting Point Determination
The melting point is determined to assess the purity of the compound, with pure substances exhibiting a sharp melting range.[1]
-
Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[1]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1]
-
The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated heating block.[1]
-
The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[1]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5][8]
-
Boiling Point Determination
The boiling point is measured at a specific pressure and is a key identifier for liquid compounds.
-
Apparatus: Thiele tube or a micro boiling point apparatus.[6][9]
-
Procedure (Thiele Tube Method):
-
A small volume (approx. 0.5 mL) of the liquid is placed into a small test tube.[9]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.[6]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil).[6][9]
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6][9]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[6][9] This temperature corresponds to the point where the vapor pressure of the liquid equals the external atmospheric pressure.[6]
-
Optical Rotation Measurement
Optical rotation is a critical measure for chiral compounds, confirming the enantiomeric identity.
-
Procedure:
-
A solution of the compound is prepared at a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., Chloroform).[12]
-
The polarimeter sample tube is filled with the solution, ensuring no air bubbles are present. The length of the tube is noted (typically in decimeters).[12]
-
A beam of plane-polarized light (commonly from a sodium D-line source at 589 nm) is passed through the sample.[13]
-
The analyzer is rotated until the minimum light transmission is observed, and the angle of rotation (α) is recorded.[11][12]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12]
-
Density Determination
Density is a fundamental physical property representing the mass per unit volume.
-
Procedure:
-
The mass of an empty, dry graduated cylinder is measured and recorded.[14][15]
-
A known volume of the liquid (e.g., 10 mL) is added to the graduated cylinder.[2][15]
-
The mass of the graduated cylinder containing the liquid is measured.[14][15]
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[14][15]
-
The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).[2][14]
-
Refractive Index Measurement
The refractive index is a measure of how light propagates through the substance and is useful for identification and purity assessment.
-
Procedure:
-
The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.[18]
-
A few drops of the liquid sample are placed on the lower prism.[18]
-
The prisms are closed, and the light source is positioned.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[16][18]
-
The refractive index value is read from the instrument's scale. The measurement is typically performed at a standard temperature, often 20°C, controlled by a water bath connected to the refractometer.[16]
-
Application in Drug Development Workflow
(R)-(+)-1-Boc-3-aminopyrrolidine is a key intermediate in the drug discovery pipeline, particularly in the synthesis of lead compounds for optimization.[] Its chiral pyrrolidine scaffold is a common feature in many biologically active molecules, including antagonists for the Histamine H3 receptor, which are investigated for various neurological disorders.[4][20]
The following diagram illustrates a generalized workflow where this intermediate is utilized in the lead optimization phase of drug discovery.
Caption: Workflow for Lead Optimization using (R)-(+)-1-Boc-3-aminopyrrolidine.
This workflow begins with a validated biological target. (R)-(+)-1-Boc-3-aminopyrrolidine is then used as a chiral building block in various chemical reactions to synthesize a library of new compounds.[] These compounds are screened, and their structure-activity relationships (SAR) are studied to provide feedback for the design and synthesis of improved analogs. This iterative process ultimately leads to the selection of a preclinical candidate with optimal potency, selectivity, and drug-like properties.[21][22]
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. pennwest.edu [pennwest.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Polarimeter - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]
- 15. wjec.co.uk [wjec.co.uk]
- 16. gvda-instrument.com [gvda-instrument.com]
- 17. mt.com [mt.com]
- 18. m.youtube.com [m.youtube.com]
- 20. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-Boc-3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 1-Boc-3-aminopyrrolidine, a key building block in synthetic and medicinal chemistry. The data presented is intended to support researchers in its application for the development of novel chemical entities.
Physicochemical Data Summary
The fundamental molecular attributes of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C9H18N2O2 | [1][2][3][4][5] |
| Molecular Weight | 186.25 g/mol | [1][2][3][4][5] |
| IUPAC Name | tert-butyl 3-aminopyrrolidine-1-carboxylate | [1] |
| CAS Number | 186550-13-0 | [1] |
Chemical Structure Representation
The following diagram illustrates the logical connectivity of the primary functional groups within the this compound molecule.
Functional group connectivity in this compound.
Note: This document serves as a technical reference for the specified compound. For experimental applications, it is recommended to consult detailed safety data sheets and established laboratory protocols.
References
A Technical Guide to the Photoenzymatic Synthesis of Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Chiral pyrrolidines are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and catalysts. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus of chemical research. This technical guide explores the burgeoning field of photoenzymatic synthesis, a powerful strategy that merges the selectivity of enzymes with the reactivity of photochemistry to forge these valuable chiral molecules under mild and sustainable conditions.
Introduction to Photoenzymatic Strategies
The synergy between photocatalysis and biocatalysis offers a unique platform to overcome challenges in traditional synthetic routes. Photocatalysis can generate highly reactive intermediates from stable precursors under gentle visible light irradiation, while enzymes can then capture these intermediates and channel them through stereochemically-defined reaction pathways. This combination allows for novel retrosynthetic disconnections and access to chiral products with high enantiopurity.
Several innovative photoenzymatic strategies for the synthesis of chiral pyrrolidines have emerged, including one-pot conversions of simple starting materials, deracemization of racemic mixtures, and intramolecular C-H functionalization. This guide will delve into the core principles, experimental methodologies, and quantitative outcomes of these key approaches.
One-Pot Photoenzymatic Conversion of Pyrrolidine
A highly efficient one-pot method has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines starting from unfunctionalized pyrrolidine.[1][2] This chemoenzymatic cascade involves a regioselective photochemical oxyfunctionalization, followed by an in situ N-protection and a final stereoselective biocatalytic transformation.[1][2]
The overall workflow can be visualized as follows:
Quantitative Data Summary
The efficiency of this one-pot process is highlighted by the high conversions and excellent enantioselectivities achieved.
| Starting Material | Enzyme (Variant) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-Boc-3-pyrrolidinone | ATA-256 | (R)-N-Boc-3-aminopyrrolidine | >99 | >99 |
| N-Boc-3-pyrrolidinone | ATA-260 | (S)-N-Boc-3-aminopyrrolidine | >99 | >99 |
| N-Boc-3-pyrrolidinone | KRED-NADH-101 | (S)-N-Boc-3-hydroxypyrrolidine | 90 | >99 |
| N-Boc-3-pyrrolidinone | KRED-P1-H08 | (R)-N-Boc-3-hydroxypyrrolidine | >99 | >99 |
Data sourced from Logotheti et al. (2021).[1][2]
Experimental Protocol: One-Pot Synthesis
Step 1: Photochemical Oxyfunctionalization and N-protection
-
In a suitable reaction vessel, dissolve pyrrolidine (1.0 equiv) and a photosensitizer (e.g., Rose Bengal, 0.1 mol%) in a mixture of acetonitrile and water (e.g., 3:7 v/v).
-
Irradiate the mixture with a suitable light source (e.g., 365 nm LED) while bubbling oxygen through the solution for 3-6 hours at room temperature.
-
After completion of the photo-oxygenation (monitored by GC-MS), adjust the pH of the solution to ~9 with NaOH.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and stir the mixture for 2 hours at room temperature to afford N-Boc-3-pyrrolidinone.
Step 2: Biocatalytic Transformation
-
Dilute the crude reaction mixture containing N-Boc-3-pyrrolidinone with an appropriate buffer (e.g., 50 mM HEPES, pH 8 for transamination; 50 mM potassium phosphate, pH 7 for reduction).
-
For transamination, add the amine transaminase (ATA), pyridoxal 5'-phosphate (PLP, 1 mM), and an amine donor (e.g., isopropylamine, 1 M).
-
For keto reduction, add the keto reductase (KRED) and a cofactor regeneration system (e.g., NAD(P)H, 0.5 mM, and isopropanol, 10% v/v with a corresponding alcohol dehydrogenase, or a glucose/glucose dehydrogenase system).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking until completion (monitored by HPLC or GC-MS).
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Photoenzymatic Deracemization
Another powerful approach is the deracemization of racemic pyrrolidinone derivatives using a chiral photosensitizer.[3][4] This method allows for the conversion of a racemic mixture into a single enantiomer, achieving high enantiomeric excess.
The proposed mechanism involves the selective recognition of one enantiomer of the substrate by the chiral photosensitizer through non-covalent interactions, such as hydrogen bonding. Upon irradiation with visible light, the photosensitizer undergoes excitation and promotes the racemization of the unbound enantiomer via a triplet-sensitized pathway, while the bound enantiomer is protected. This dynamic kinetic resolution ultimately leads to an enrichment of the desired enantiomer.[3][4]
Quantitative Data Summary
| Substrate | Chiral Sensitizer | Enantiomeric Excess (ee, %) |
| 3-(1'-Alkenylidene)-pyrrolidin-2-one derivatives | Chiral Thioxanthone | 86-98 |
Data sourced from Strieth-Kalthoff et al. (2018).[4]
Experimental Protocol: Photochemical Deracemization
-
Dissolve the racemic 3-(1'-alkenylidene)-pyrrolidin-2-one (1.0 equiv) and the chiral photosensitizer (e.g., a chiral thioxanthone, 2.5 mol%) in a suitable solvent (e.g., dichloromethane) in a reaction vessel.
-
Degas the solution by freeze-pump-thaw cycles to remove oxygen.
-
Irradiate the mixture with a visible light source (e.g., 420 nm LED) at a controlled temperature (e.g., -20 °C) for a specified time (e.g., 24-48 hours).
-
Monitor the reaction progress and enantiomeric excess by chiral HPLC.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Photo-enzymatic Cascade for C(sp³)–H Functionalization
A novel one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocycles.[5] This approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer.
The process begins with a photocatalytic system that couples various aryl bromides with a cyclic secondary amine (pyrrolidine) to generate an N-aryl pyrrolidine in situ. This intermediate is then subjected to a biocatalytic carbene transfer reaction catalyzed by an engineered carbene transferase, leading to the formation of a chiral α-functionalized phenylpyrrolidine with high stereoselectivity.[5]
Quantitative Data Summary
| Aryl Bromide | Product | Enantiomeric Excess (ee, %) |
| Various substituted aryl bromides | Chiral α-functionalized phenylpyrrolidines | up to 99 |
Data sourced from Zhang et al. (2023).[5]
Experimental Protocol: Photo-enzymatic C(sp³)–H Functionalization
Step 1: Photocatalytic C-N Coupling
-
In a reaction vial, combine the aryl bromide (1.0 equiv), pyrrolidine (1.5 equiv), a nickel catalyst (e.g., NiCl₂·6H₂O), a photocatalyst (e.g., an iridium complex), and a ligand in a suitable solvent (e.g., DMSO).
-
Degas the mixture and irradiate with blue LEDs at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
Step 2: Biocatalytic Carbene Transfer
-
To the crude reaction mixture from Step 1, add a whole-cell suspension of E. coli expressing the engineered carbene transferase.
-
Add the diazo compound (carbene precursor) portion-wise over a period of time.
-
Incubate the reaction at a controlled temperature (e.g., 25 °C) with shaking.
-
Monitor the formation of the chiral product by HPLC.
-
After completion, extract the product with an organic solvent, and purify by column chromatography.
Conclusion and Outlook
Photoenzymatic routes for the synthesis of chiral pyrrolidines represent a significant advancement in sustainable and efficient chemical synthesis. The combination of light-driven reactivity and enzymatic selectivity opens up new avenues for the construction of complex, high-value molecules from simple and readily available starting materials. The methodologies presented in this guide demonstrate the power of this synergistic approach, delivering products with excellent enantioselectivity under mild reaction conditions.
Future research in this area will likely focus on expanding the substrate scope, developing more robust and efficient enzyme-photocatalyst systems, and applying these methods to the synthesis of complex drug candidates and natural products. The continued development of novel photoenzymatic cascades will undoubtedly play a crucial role in the future of green and sustainable chemistry.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Deracemization of Allenes and Subsequent Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Indispensable Role of 1-Boc-3-aminopyrrolidine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from the inherent three-dimensionality conferred by its non-planar, puckered structure, which allows for a more precise and complex interaction with biological targets.[1] Among the myriad of substituted pyrrolidines, the enantiomers of 1-Boc-3-aminopyrrolidine, namely (R)-1-Boc-3-aminopyrrolidine and (S)-1-Boc-3-aminopyrrolidine, have emerged as exceptionally valuable chiral building blocks in the synthesis of complex drug molecules.[2][3] Their utility lies in the presence of a stereocenter at the C3 position and the orthogonal protection of the two nitrogen atoms, which enables sequential and regioselective functionalization. This guide provides a comprehensive overview of the application of these chiral synthons in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Physicochemical Properties
Both enantiomers of this compound are commercially available as stable, crystalline solids. The tert-butoxycarbonyl (Boc) protecting group offers several advantages: it enhances stability, improves solubility in common organic solvents, and can be readily removed under acidic conditions without affecting other functional groups.[2][4]
| Property | (R)-(+)-1-Boc-3-aminopyrrolidine | (S)-(-)-1-Boc-3-aminopyrrolidine |
| CAS Number | 147081-49-0[2] | 147081-44-5[4] |
| Molecular Formula | C₉H₁₈N₂O₂[5] | C₉H₁₈N₂O₂[6] |
| Molecular Weight | 186.26 g/mol [6] | 186.26 g/mol [6] |
| Appearance | White to off-white solid | White to off-white solid[4] |
| Purity | ≥97%[7] | ≥95%[8] |
| Boiling Point | 243-244 °C (lit.)[7] | 216-217 °C (lit.)[8] |
| Density | 1.098 g/mL at 25 °C (lit.)[7] | 1.067 g/mL at 25 °C (lit.)[8] |
| Optical Activity | [α]20/D +2°, c = 1 in chloroform | [α]20/D −2°, c = 1 in chloroform[8] |
Applications in the Synthesis of Marketed Drugs and Clinical Candidates
The strategic incorporation of the chiral 3-aminopyrrolidine moiety has been pivotal in the development of several blockbuster drugs and promising clinical candidates, particularly in the areas of oncology, autoimmune diseases, and neuroscience.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolidine scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.[1]
Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib utilizes a chiral piperidine derivative, which can be synthesized from chiral pyrrolidine precursors, highlighting the versatility of this building block in accessing other chiral scaffolds.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[2][9] Upon ligand binding, the receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[2][9] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby modulating this signaling cascade.
Synthetic Workflow for a Key Chiral Intermediate of Tofacitinib
While the final drug contains a piperidine ring, some synthetic routes to key chiral piperidine intermediates can be envisioned starting from chiral pyrrolidine derivatives. However, a more common industrial synthesis of Tofacitinib involves the asymmetric hydrogenation of a pyridine precursor. For the purpose of illustrating the utility of the aminopyrrolidine building block, a representative synthesis of a related chiral amine is presented below.
Ibrutinib is a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) used for the treatment of various B-cell malignancies.[10] The synthesis of Ibrutinib involves the coupling of a chiral piperidine derivative with a pyrazolopyrimidine core. Similar to Tofacitinib, the synthesis of the chiral piperidine can be achieved through various routes, some of which may involve chiral pyrrolidine intermediates.
B-Cell Receptor (BCR) Signaling Pathway
The B-cell receptor signaling pathway is essential for the development, activation, and survival of B-cells.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a critical role. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent disruption of the BCR signaling pathway, ultimately inducing apoptosis in malignant B-cells.[8]
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Selective inhibitors of neuronal nitric oxide synthase (nNOS) are being investigated for the treatment of various neurodegenerative disorders.[1] The chiral pyrrolidine scaffold has been instrumental in developing potent and selective nNOS inhibitors.[1]
| Compound | Starting Material | Key Transformation | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Chiral Pyrrolidine nNOS Inhibitor Intermediate | (S)-1-Boc-3-hydroxypyrrolidine | Mitsunobu reaction followed by hydrolysis | 97% over 2 steps | >99% | N/A |
| Final nNOS Inhibitor | Chiral Pyrrolidine Intermediate | Multi-step synthesis | ~10% overall | >99% | N/A |
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Intermediate for nNOS Inhibitors
A representative protocol for the synthesis of a key chiral pyrrolidine intermediate for nNOS inhibitors is as follows:
-
Mesylation of (S)-1-Boc-3-hydroxypyrrolidine: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to give the crude mesylate.
-
Azide Displacement: The crude mesylate is dissolved in DMF, and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Reduction of Azide: The crude azide is dissolved in methanol, and Pd/C (10 mol%) is added. The mixture is stirred under an atmosphere of H₂ (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford (R)-1-Boc-3-aminopyrrolidine.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The synthesis of several DPP-4 inhibitors incorporates a chiral aminopyrrolidine moiety.[11][12]
Experimental Protocol: Synthesis of a DPP-4 Inhibitor Precursor
A general procedure for the coupling of (S)-1-Boc-3-aminopyrrolidine with a xanthine core is described below:
-
Nucleophilic Aromatic Substitution: A mixture of 8-bromoxanthine derivative (1.0 eq), (S)-1-Boc-3-aminopyrrolidine (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at 100-120 °C for 12-24 hours.[12]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired Boc-protected intermediate.[12]
Conclusion
(R)- and (S)-1-Boc-3-aminopyrrolidine are undeniably powerful and versatile chiral building blocks in the arsenal of the medicinal chemist. Their inherent stereochemistry and orthogonally protected amino groups provide a reliable and efficient means to introduce chirality and explore three-dimensional chemical space, which is paramount for achieving high potency and selectivity in modern drug design.[1][9] The successful application of these synthons in the development of marketed drugs and clinical candidates across diverse therapeutic areas, including oncology, inflammation, and neuroscience, underscores their continued importance in the quest for novel and improved therapeutics. The synthetic protocols and biological pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.unl.pt [research.unl.pt]
- 6. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like pyrrolidine. The pyrrolidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products, making the strategic use of protecting groups paramount for successful synthetic campaigns.[1][2] The Boc group's popularity stems from its stability under a wide range of reaction conditions and the mild, selective methods available for its removal.[3] This technical guide provides an in-depth exploration of the Boc protecting group in the context of pyrrolidine synthesis, detailing experimental protocols, quantitative data, and key reaction pathways.
Core Principles of Boc Protection and Deprotection
The Boc group is typically introduced to the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O).[3] This transforms the secondary amine into a carbamate, thereby reducing its nucleophilicity and basicity, and allowing for selective reactions at other positions of the pyrrolidine ring.[3][4] A key advantage of the Boc group is its orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis.[5]
Deprotection of the N-Boc group is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently employed to cleanly and efficiently remove the Boc group, regenerating the free amine.[6][7]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize typical quantitative data for these transformations under various conditions.
Table 1: Boc Protection of Pyrrolidine Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (R)-3-pyrrolidinol | (Boc)₂O, Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | >95 | - | [8] |
| 3-Cyanopyrrolidine | (Boc)₂O, Triethylamine | Dichloromethane | RT | 12 | 90 | 97 | [2] |
| Pyrrolidine | (Boc)₂O | Water:Acetone (9.5:0.5) | RT | <0.2 | 90-95 | - | [9] |
| Pyrrolidine | (Boc)₂O | Methanol | RT | 3 | High | - | [10] |
Table 2: Boc Deprotection of N-Boc-Pyrrolidine Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 0.5 - 2 | >90 | [11] |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 4M HCl in Dioxane | - | RT | 1 - 4 | >90 | [11] |
| N-Boc-3-hydroxypyrrolidine | Trifluoroacetic Acid | Dichloromethane | 0 to RT | 1 - 2 | High | [6] |
| N-Boc-3-hydroxypyrrolidine | 4M HCl in Dioxane | - | RT | 1 - 4 | High | [6] |
| N-Boc-3-hydroxypyrrolidine | Oxalyl Chloride | Methanol | 0 to RT | 1 - 4 | High | [6] |
| N-Boc-3-hydroxypyrrolidine | Water | 100 | 1 - 14 | Variable | [6] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Pyrrolidine
This protocol describes a standard method for the N-tert-butoxycarbonylation of pyrrolidine using di-tert-butyl dicarbonate.
Materials:
-
Pyrrolidine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)
-
Triethylamine (1.2 equivalents) (optional, but recommended)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve pyrrolidine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-pyrrolidine.[8]
Protocol 2: General Procedure for Acidic Boc Deprotection of N-Boc-Pyrrolidine
This protocol outlines a common and effective method for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
N-Boc-pyrrolidine derivative (1.0 equivalent)
-
Trifluoroacetic acid (TFA, 2-10 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable organic solvent and carefully neutralize any remaining acid by washing with a saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine.[6]
Visualizing the Chemistry: Pathways and Workflows
Boc Protection and Deprotection Mechanisms
The following diagrams illustrate the fundamental mechanisms for the introduction and removal of the Boc protecting group.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
(R)-(-)-N-Boc-3-pyrrolidinol: A Versatile Chiral Building Block in Modern Drug Discovery
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
(R)-(-)-N-Boc-3-pyrrolidinol has emerged as a cornerstone chiral building block in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, combined with a strategically positioned hydroxyl group and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, renders it an invaluable synthon for the enantioselective synthesis of a diverse array of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of novel therapeutics, underscoring its pivotal role in advancing modern drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (R)-(-)-N-Boc-3-pyrrolidinol is fundamental for its effective application in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of (R)-(-)-N-Boc-3-pyrrolidinol
| Property | Value |
| CAS Number | 109431-87-0 |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid.[1] |
| Melting Point | 62-65 °C.[1] |
| Optical Rotation ([α]²⁰/D) | -26 ± 1° (c = 1 in methanol).[1] |
| Purity | ≥ 98% |
| Solubility | Soluble in most organic solvents, such as dichloromethane, ethyl acetate, and methanol. |
Table 2: Spectroscopic Data of (R)-(-)-N-Boc-3-pyrrolidinol
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.43 (s, 9H), 1.80-2.40 (m, 2H), 3.30-3.65 (m, 4H), 5.20 (bs, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 154.8, 79.3, 69.8, 54.7, 44.2, 33.7, 28.6 |
| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate) |
| Mass Spectrometry (ESI-MS) | m/z: 188.1281 [M+H]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol and its subsequent conversion into valuable chiral intermediates.
Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol
The most common laboratory-scale synthesis involves the N-protection of commercially available (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc₂O).[2]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).
-
Cool the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[2]
-
Add triethylamine (1.2 eq) to the stirred solution.[2]
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel to afford pure (R)-(-)-N-Boc-3-pyrrolidinol.
Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.
Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate
The hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol can be readily converted to other functional groups. The following protocol details its conversion to an azide, a versatile precursor for amines via reduction.[3]
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Mesylation: Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Azidation: Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents). Heat the reaction mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.
Caption: Workflow for the synthesis of (R)-1-Boc-3-aminopyrrolidine.
Applications in Drug Discovery
The utility of (R)-(-)-N-Boc-3-pyrrolidinol as a chiral building block is exemplified by its application in the synthesis of various pharmaceutical agents. Its defined stereochemistry is often crucial for the biological activity of the final drug molecule.
Synthesis of Muscarinic Receptor Agonist Analogues
A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine.[1] These receptors are important targets for neurological disorders like Alzheimer's disease.[1] The synthetic route to a Talsaclidine analogue typically involves O-alkylation, N-Boc deprotection, and a Mannich reaction.[1]
Step 1: O-Alkylation To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (1.5 eq, 80% solution in toluene) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water.[1]
Step 2: N-Boc Deprotection (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate.[1]
Step 3: Mannich Reaction To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in ethanol, aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the final talsaclidine analogue.[1]
Caption: Synthetic route to a Talsaclidine analogue.
M3 Muscarinic Receptor Signaling Pathway
The therapeutic effect of Talsaclidine analogues is mediated through the M3 muscarinic receptor signaling pathway. Activation of the M3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Conclusion
(R)-(-)-N-Boc-3-pyrrolidinol is an indispensable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the preparation of potent therapeutic agents, such as muscarinic receptor agonists and GSK-3 inhibitors, highlights its importance in modern drug discovery.[3] The experimental protocols and workflows presented in this guide provide a practical foundation for researchers and scientists working with this versatile compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral synthons like (R)-(-)-N-Boc-3-pyrrolidinol in advancing therapeutic innovation will undoubtedly increase.
References
Methodological & Application
The Pyrrolidine Scaffold: Application Notes for 1-Boc-3-aminopyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties, including its three-dimensional character which allows for effective exploration of pharmacophore space. (R)-(+)- and (S)-(-)-1-Boc-3-aminopyrrolidine are invaluable chiral building blocks in drug discovery, providing a stable, protected amine on a stereochemically defined scaffold.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability and solubility, making it ideal for various synthetic transformations, while the chiral amine is crucial for achieving selectivity and potency towards biological targets.[1] This document details the application of 1-Boc-3-aminopyrrolidine in synthesizing key drug classes, presents relevant biological data, and provides detailed experimental protocols.
Key Applications in Medicinal Chemistry
The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents, most notably kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors
The pyrrolidine moiety is a common feature in kinase inhibitors, where it can form crucial interactions within the ATP-binding pocket. Its chiral nature is instrumental in developing enantiomerically pure drugs, which is critical as different enantiomers can exhibit vastly different pharmacological activities.
-
Janus Kinase (JAK) Inhibitors: JAKs are intracellular tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[2][3] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative disorders. Tofacitinib, an approved JAK inhibitor, features a related piperidine core, but the synthesis of analogous pyrrolidine-based JAK inhibitors is an active area of research.[4] The pyrrolidine scaffold serves as a key component for interaction with the kinase hinge region.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies.[5] The development of BTK inhibitors often utilizes chiral amines like 3-aminopyrrolidine to achieve high potency and selectivity.[6][]
GPCR Modulators
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.
-
Histamine H3 Receptor (H3R) Antagonists: The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine and dopamine.[8][9] H3R antagonists, by increasing neurotransmitter release, are investigated for treating cognitive disorders and sleep disorders like narcolepsy.[10][11] Several potent and selective H3R antagonists have been developed using a substituted aminopyrrolidine moiety as a replacement for the traditional imidazole group.[12][13]
Signaling Pathway Diagrams
To visualize the mechanism of action for drugs derived from this scaffold, the following diagrams illustrate the relevant signaling pathways.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade, highlighting the role of Bruton's Tyrosine Kinase (BTK) as a therapeutic target.[5][6][14]
Caption: Overview of the JAK-STAT signaling pathway, a key target for autoimmune and inflammatory diseases.[3][15]
Caption: Mechanism of presynaptic inhibition by the Histamine H3 autoreceptor and its blockade by H3R antagonists.[8][16]
Quantitative Biological Data
The utility of the 3-aminopyrrolidine scaffold is demonstrated by the potent biological activity of its derivatives. The following table summarizes inhibitory activities for representative compounds containing a pyrrolidine core against various targets.
| Compound Class/Reference Example | Target | Assay Type | Activity (IC₅₀ / Kᵢ) | Reference |
| Pyrrolidine Sulfonamide Derivative | DPP-IV | Enzyme Inhibition | IC₅₀: 11.32 ± 1.59 μM | [17] |
| Benzofuroxane Pyrrolidine Hydroxamate | MMP-2 | Enzyme Inhibition | IC₅₀: 102 ± 31.4 nM | [17] |
| Benzofuroxane Pyrrolidine Hydroxamate | MMP-9 | Enzyme Inhibition | IC₅₀: 162 ± 10.5 nM | [17] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 Cells | Cytotoxicity | IC₅₀: < 3.00 µM | [18] |
| Tetrazolopyrrolidine-1,2,3-triazole | HeLa Cells | Cytotoxicity | IC₅₀: 0.32 ± 1.00 µM | [19] |
| Pyrrolidine H3 Antagonist (Example 19) | hCCR2 | Receptor Binding | IC₅₀: 35 nM | [18][20] |
Note: Data compiled from multiple sources. The activities shown are for compounds containing a pyrrolidine scaffold, which may be derived from or analogous to this compound.
Experimental Protocols
The following protocols outline key synthetic transformations involving this compound, starting with a general workflow diagram.
Caption: General synthetic workflow for utilizing this compound in drug discovery.
Protocol 1: Boc Group Deprotection using Acid
The removal of the Boc protecting group is a critical first step in utilizing this compound. This is reliably achieved under acidic conditions.[21][22]
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3-aminopyrrolidine.[22]
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours.[21]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 3-aminopyrrolidine dihydrochloride, often precipitates as a white solid.
-
If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry. The resulting hydrochloride salt can be used directly in subsequent steps or neutralized to obtain the free amine.[21]
-
Protocol 2: Synthesis of N-Acyl Pyrrolidine Derivatives
This protocol describes a general procedure for acylating the free amine of 3-aminopyrrolidine (obtained from Protocol 1) to form an amide bond, a common linkage in many drug molecules.
-
Materials:
-
3-Aminopyrrolidine (or its HCl salt)
-
Carboxylic acid of interest (1.0 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)
-
Organic base (e.g., DIPEA or Triethylamine) (3.0 eq if starting from HCl salt)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Standard work-up reagents
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in anhydrous DMF.
-
Add the organic base (e.g., DIPEA, 3.0 eq).
-
Add a solution of 3-aminopyrrolidine (1.2 eq, as either the free base or HCl salt) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired N-acyl pyrrolidine product.
-
Conclusion
This compound is a cornerstone chiral building block in modern medicinal chemistry. Its defined stereochemistry and versatile protected amine functionality make it an essential tool for synthesizing complex molecules with high biological potency and selectivity. The applications highlighted in this document, from kinase inhibitors to GPCR modulators, demonstrate the broad utility of this scaffold. The provided protocols offer reliable methods for key synthetic transformations, enabling researchers to efficiently incorporate this valuable moiety into novel drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Janus kinase - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. research.unl.pt [research.unl.pt]
- 5. ascopubs.org [ascopubs.org]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. Histamine H3 receptors mediate inhibition of noradrenaline release from intestinal sympathetic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of non-imidazole histamine H3 receptor (H3R) antagonists. Additionally, it outlines key in vitro assays for determining their pharmacological activity.
Introduction
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor have shown therapeutic potential for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD), by enhancing neurotransmitter release. Early H3 receptor antagonists were primarily imidazole-based compounds. However, due to potential liabilities such as poor blood-brain barrier penetration and inhibition of cytochrome P450 enzymes, the focus has shifted towards the development of non-imidazole antagonists.
This guide details a representative synthetic route to a non-imidazole H3 receptor antagonist and provides protocols for essential pharmacological assays to characterize novel compounds.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (e.g., histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). H3 receptor antagonists block this action, and many also exhibit inverse agonism, meaning they inhibit the receptor's constitutive activity, leading to an increase in cAMP levels from the basal state. This signaling cascade ultimately modulates neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Synthesis of a Representative Non-Imidazole H3 Receptor Antagonist
This section details a general synthetic scheme for a class of non-imidazole H3 receptor antagonists based on a piperidine core, a common scaffold in many potent antagonists.
General Synthetic Workflow
The synthesis typically involves a multi-step process including the formation of key intermediates followed by coupling reactions to assemble the final molecule.
Caption: General Synthetic Workflow for H3 Antagonists.
Experimental Protocol: Synthesis of 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (Analogue of Pitolisant)
This protocol describes the synthesis of a potent non-imidazole H3 receptor antagonist.
Step 1: Synthesis of 1-(3-bromopropoxy)-4-chlorobenzene (Intermediate A)
-
To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Intermediate A.
Step 2: Synthesis of 1-(3-hydroxypropyl)piperidine (Intermediate B)
-
To a solution of piperidine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 3-chloropropan-1-ol (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain Intermediate B.
Step 3: Coupling of Intermediates A and B to form the final product
-
To a solution of Intermediate B (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of Intermediate A (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product as a free base.
Step 4: Salt Formation (Optional)
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in ethanol (1.1 eq) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The final compound and intermediates should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Pharmacological Evaluation Protocols
The following are standard in vitro assays to determine the affinity and functional activity of newly synthesized H3 receptor antagonists.
Receptor Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the H3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known H3 antagonist like Pitolisant or Clobenpropit.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound.
-
50 µL of [³H]-Nα-methylhistamine (final concentration typically 1-2 nM).
-
100 µL of cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the competition binding data using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of the antagonist to inhibit agonist-induced G-protein activation.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[³⁵S]GTPγS radioligand.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
Protocol:
-
Pre-incubate the cell membranes with varying concentrations of the test compound for 15-30 minutes at 30°C.
-
Add the H3 receptor agonist (at a concentration that gives ~80% of the maximal response, e.g., EC₈₀) to all wells except for the basal and non-specific binding controls.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (10-30 µM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the IC₅₀ value of the test compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the downstream functional effect of H3 receptor antagonism on adenylyl cyclase activity.
Materials:
-
Intact cells expressing the H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
H3 receptor agonist.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a mixture of forskolin and the H3 receptor agonist. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the commercial kit.
-
Determine the ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation.
Data Presentation
Quantitative data from the pharmacological assays should be summarized for clear comparison of different synthesized compounds.
Table 1: Pharmacological Profile of Representative Histamine H3 Receptor Antagonists
| Compound ID | H3 Binding Affinity (Ki, nM) | [³⁵S]GTPγS Functional Activity (IC₅₀, nM) | cAMP Functional Activity (IC₅₀, nM) | Selectivity vs. H1R (Ki, nM) | Selectivity vs. H2R (Ki, nM) | Selectivity vs. H4R (Ki, nM) |
| Compound X | 1.5 | 10.2 | 15.8 | >10,000 | >10,000 | >5,000 |
| Compound Y | 0.8 | 5.5 | 8.1 | >10,000 | >8,000 | >6,000 |
| Pitolisant | 2.5 | 12.0 | 20.0 | >1,000 | >1,000 | >1,000 |
Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally determined values.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel non-imidazole histamine H3 receptor antagonists. By following these detailed procedures, researchers can efficiently synthesize, purify, and characterize new chemical entities and determine their pharmacological profiles, thereby accelerating the discovery of new therapeutics for neurological disorders.
Application Notes and Protocols for 1-Boc-3-aminopyrrolidine in Life Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-aminopyrrolidine is a versatile chiral building block widely employed in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a variety of biologically active compounds. The presence of a Boc-protected amine at the 1-position and a primary amine at the 3-position allows for sequential and regioselective functionalization, making it an invaluable reagent for the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of both (R)- and (S)-enantiomers of this compound in the synthesis of key therapeutic targets, including histamine H3 receptor antagonists and neuronal nitric oxide synthase (nNOS) inhibitors.
Key Applications
This compound serves as a crucial starting material in the multi-step synthesis of various potent and selective therapeutic agents. Its chirality is often essential for the biological activity of the final compounds.
-
Histamine H3 Receptor Antagonists: The pyrrolidine moiety can be elaborated to interact with the histamine H3 receptor, which is a target for treating neurological and inflammatory disorders.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The aminopyrrolidine core can be incorporated into molecules designed to selectively inhibit nNOS, an enzyme implicated in neurodegenerative diseases.[1][2][3][4]
Data Presentation
Table 1: Synthesis of a Histamine H3 Receptor Antagonist Intermediate
This table summarizes the typical yield for the N-acylation of (R)-1-Boc-3-aminopyrrolidine with a carboxylic acid, a key step in the synthesis of certain histamine H3 receptor antagonists.
| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Yield (%) |
| N-Acylation | (R)-1-Boc-3-aminopyrrolidine | 4-(Trifluoromethyl)benzoic acid | HATU, DIPEA | DMF | ~85 |
Table 2: Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Precursor
This table outlines the typical yield for the reductive amination of a substituted aldehyde with (R)-1-Boc-3-aminopyrrolidine, a common step in the synthesis of nNOS inhibitors.
| Step | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) |
| Reductive Amination | (R)-1-Boc-3-aminopyrrolidine | 2-Formylpyridine | Sodium triacetoxyborohydride | Dichloromethane | ~70-80 |
Experimental Protocols
Protocol 1: Synthesis of a Histamine H3 Receptor Antagonist Intermediate via N-Acylation
This protocol describes the coupling of (R)-1-Boc-3-aminopyrrolidine with a carboxylic acid.
Materials:
-
(R)-1-Boc-3-aminopyrrolidine
-
4-(Trifluoromethyl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)benzoic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of (R)-1-Boc-3-aminopyrrolidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Protocol 2: Synthesis of a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Precursor via Reductive Amination
This protocol details the reductive amination of an aldehyde with (R)-1-Boc-3-aminopyrrolidine.
Materials:
-
(R)-1-Boc-3-aminopyrrolidine
-
2-Formylpyridine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 equivalent) and 2-formylpyridine (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Visualizations
Caption: N-Acylation workflow for histamine H3 antagonist synthesis.
References
- 1. A new class of selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-acylation of 1-Boc-3-aminopyrrolidine: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acylation of 1-Boc-3-aminopyrrolidine, a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The protocols outlined below cover standard methodologies for amide bond formation, including the use of acyl chlorides, carboxylic acids with common coupling reagents, and acid anhydrides.
Introduction
This compound is a versatile chiral intermediate widely employed in medicinal chemistry. The presence of a primary amine allows for the introduction of diverse acyl groups, enabling the exploration of structure-activity relationships and the synthesis of novel drug candidates. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen ensures regioselective acylation at the 3-amino position. This document serves as a practical guide for researchers, providing clear, reproducible protocols and quantitative data to facilitate the efficient synthesis of N-acylated this compound derivatives.
General Reaction Scheme
The N-acylation of this compound involves the formation of an amide bond between the primary amine of the pyrrolidine ring and an acylating agent. The general transformation is depicted below:
Caption: General N-acylation of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-acylation of this compound using various methods. These data are intended to provide a comparative overview to aid in the selection of the most appropriate protocol for a specific synthetic target.
Table 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
| Acyl Chloride | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT | 2-4 | High |
| Acetyl Chloride | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT | 1-3 | High |
| Isobutyryl Chloride | DIPEA (1.5) | Dichloromethane (DCM) | 0 to RT | 2-4 | Good |
Table 2: N-Acylation with Carboxylic Acids and Coupling Reagents
| Carboxylic Acid | Coupling Reagent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | Dimethylformamide (DMF) | RT | 12-18 | 85-95 |
| Acetic Acid | HATU (1.1) | DIPEA (2.0) | Dimethylformamide (DMF) | RT | 2-4 | >90 |
| Boc-Gly-OH | PyBOP (1.1) | DIPEA (2.0) | Dichloromethane (DCM) | RT | 4-6 | 80-90 |
Table 3: N-Acylation with Acid Anhydrides
| Acid Anhydride | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine (2.0) | Dichloromethane (DCM) | RT | 2-4 | High |
| Succinic Anhydride | Triethylamine (1.2) | Tetrahydrofuran (THF) | RT | 4-6 | Good |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the N-acylation of this compound.
Protocol 1: N-Acylation with Acyl Chlorides (e.g., Benzoyl Chloride)
This protocol describes a standard Schotten-Baumann reaction for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: Workflow for N-acylation with an acyl chloride.
Protocol 2: N-Acylation with a Carboxylic Acid using EDC/HOBt
This protocol details the amide coupling of a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic Acid (e.g., Benzoic Acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Acylation with a Carboxylic Acid using HATU
This protocol describes a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Notes & Protocols: Synthetic Approaches for 1,3-Substituted Fluorocyclobutanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclobutane motif has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure, which can serve as a bioisosteric replacement for commonly used groups like phenyl rings or gem-dimethyl functionalities.[1][2] The introduction of fluorine into the cyclobutane scaffold further modulates key physicochemical properties such as lipophilicity, acidity/basicity (pKa), and metabolic stability.[3][4][5] These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity of drug candidates.[5] Specifically, 1,3-substituted fluorocyclobutanes are valuable building blocks in the design of novel therapeutics, appearing in several promising drug candidates.[1][6] This document outlines key synthetic strategies for accessing these valuable motifs, providing detailed protocols and comparative data to guide researchers in this field.
Overview of Synthetic Strategies
The synthesis of 1,3-substituted fluorocyclobutanes can be broadly categorized into three main approaches: the fluorination of a pre-existing cyclobutane ring, the functionalization of a pre-formed fluorocyclobutane, and ring expansion or rearrangement reactions to form the cyclobutane core. The choice of strategy depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Caption: High-level overview of primary synthetic routes to 1,3-fluorocyclobutanes.
Strategy 1: Nucleophilic Deoxyfluorination of Hydroxycyclobutanes
A prevalent method for introducing fluorine is the nucleophilic fluorination of a hydroxyl group on the cyclobutane ring using reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (Morph-DAST).[7][8] This approach is often used to convert cyclobutane cyanohydrins or other alcohol precursors into the corresponding fluorinated compounds. The stereochemical outcome can be influenced by the substrate and reaction conditions.
Protocol 1: Synthesis of cis- and trans-3-Fluoro-3-phenylcyclobutane-1-carbonitrile
This protocol details the synthesis starting from 3-oxocyclobutanecarboxylic acid, proceeding through a key hydroxyphenyl intermediate, which is then fluorinated.
Caption: Workflow for the stereoselective synthesis of 3-fluorocyclobutylamines.
Experimental Details (Adapted from Kondratov, I. S., et al.[9]):
-
Preparation of cis/trans-3-hydroxy-3-phenylcyclobutane-1-carbonitrile:
-
To a solution of 3-oxocyclobutane-1-carbonitrile (1.0 eq) in dry THF at 0 °C, a solution of phenylmagnesium bromide (1.2 eq) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting mixture of cis and trans isomers is separated by column chromatography on silica gel.
-
-
Deoxyfluorination with DAST:
-
To a solution of the separated alcohol isomer (cis or trans-3-hydroxy-3-phenylcyclobutane-1-carbonitrile) (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, DAST (1.5 eq) is added dropwise under an inert atmosphere.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is carefully quenched by pouring it into a saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding fluorinated product.
-
Data Summary:
| Starting Alcohol | Product | Yield (%) | Reference |
| cis-3-hydroxy-3-phenylcyclobutane-1-carbonitrile | cis-3-fluoro-3-phenylcyclobutane-1-carbonitrile | 55-65% | [9] |
| trans-3-hydroxy-3-phenylcyclobutane-1-carbonitrile | trans-3-fluoro-3-phenylcyclobutane-1-carbonitrile | 60-70% | [9] |
Strategy 2: Migratory gem-Difluorination via Ring Expansion
This advanced strategy involves the reaction of aryl-substituted methylenecyclopropanes (MCPs) with an electrophilic fluorine source, such as Selectfluor, to induce a Wagner-Meerwein rearrangement. This process expands the three-membered ring into a four-membered ring, installing a gem-difluoro group adjacent to the aryl substituent. This method provides access to 1-aryl-2,2-difluorocyclobutanes, which can be further functionalized.
Protocol 2: Synthesis of 2-Aryl-1,1-difluorocyclobutanes from Methylenecyclopropanes
Experimental Details (Adapted from Yuan, F., et al.[10]):
-
General Procedure:
-
To a sealed tube are added the aryl-substituted methylenecyclopropane (1.0 eq), Selectfluor (2.5 eq), and pyridine hydrofluoride (Py·HF) (5.0 eq).
-
Anhydrous acetonitrile (MeCN) is added as the solvent under an inert atmosphere.
-
The mixture is stirred vigorously at 60 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and slowly poured into a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the 2-aryl-1,1-difluorocyclobutane product.
-
Data Summary:
| Aryl Substituent on MCP | Product Yield (%) | Reference |
| Phenyl | 75% | [10] |
| 4-Methylphenyl | 82% | [10] |
| 4-Methoxyphenyl | 78% | [10] |
| 4-Chlorophenyl | 65% | [10] |
| Naphthalen-2-yl | 71% | [10] |
Strategy 3: Organometallic Addition to a Fluorinated Core
Accessing 1,3-disubstituted gem-difluorocyclobutanes can be challenging due to the harsh conditions often required. A recent approach utilizes organolanthanum reagents to add carbon nucleophiles to commercially available 3,3-difluorocyclobutanone.[11][12] This method avoids the undesired HF elimination that often occurs with more basic organolithium or Grignard reagents, providing access to 1-substituted-3,3-difluorocyclobutanols, which are versatile intermediates.
Protocol 3: Organolanthanum-Enabled Arylation of 3,3-Difluorocyclobutanone
Experimental Details (Adapted from Ishikura, H., et al.[11][12]):
-
Preparation of Organolanthanum Reagent:
-
In a glovebox, LaCl₃·2LiCl (1.2 eq) is weighed into a vial and dissolved in anhydrous THF.
-
The solution is cooled to 0 °C. An organolithium reagent (e.g., phenyllithium, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the organolanthanum species.
-
-
Nucleophilic Addition:
-
In a separate vial, 3,3-difluorocyclobutanone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
The pre-formed organolanthanum reagent is added dropwise to the ketone solution.
-
The reaction is stirred at -78 °C for 1 hour.
-
-
Workup and Purification:
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product, 1-aryl-3,3-difluorocyclobutanol, is purified by column chromatography.
-
Data Summary:
| Nucleophile Source | Product | Yield (%) | Reference |
| Phenyllithium | 1-Phenyl-3,3-difluorocyclobutanol | 95% | [12] |
| 4-Methoxyphenyllithium | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 96% | [12] |
| 2-Thienyllithium | 1-(Thiophen-2-yl)-3,3-difluorocyclobutanol | 87% | [12] |
| (Trimethylsilyl)ethynyllithium | 1-((Trimethylsilyl)ethynyl)-3,3-difluorocyclobutanol | 71% | [12] |
Impact on Physicochemical Properties
The introduction of fluorine at the 3-position of a cyclobutylamine or cyclobutanecarboxylic acid significantly impacts its acidity and lipophilicity, which are critical parameters in drug design.
Caption: Logical diagram of fluorine's impact on pKa and lipophilicity.
Comparative Physicochemical Data:
Fluorination generally lowers the pKa of an adjacent amino group by approximately 0.8 units due to the strong electron-withdrawing effect of the fluorine atom.[1][9] The effect on lipophilicity (logD or logP) is highly dependent on the stereochemistry.
| Compound (3-phenylcyclobutylamine) | pKa | ΔlogD (vs. non-fluorinated) | Reference |
| trans-non-fluorinated | 9.8 | N/A | [9] |
| trans-fluorinated | 9.0 | ~ +1.0 | [9] |
| cis-non-fluorinated | 9.9 | N/A | [9] |
| cis-fluorinated | 9.1 | ~ +0.1 (marginal) | [9] |
As shown in the table, fluorinated trans-compounds are significantly more lipophilic, while the change for cis-isomers is minimal.[9] This is attributed to the different solvent exposure of the fluorine atom in the respective puckered cyclobutane conformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
The Role of (S)-(-)-1-Boc-3-aminopyrrolidine in the Development of Novel Receptor Antagonists
(S)-(-)-1-Boc-3-aminopyrrolidine, a chiral pyrrolidine derivative, serves as a critical building block in the synthesis of a variety of receptor antagonists, offering stereospecificity and a versatile scaffold for drug design. Its application is particularly notable in the development of antagonists for the Histamine H3 (H3R) and Muscarinic M5 (M5R) receptors, both of which are significant targets in the central nervous system for the treatment of neurological and psychiatric disorders.
This versatile intermediate provides a pyrrolidine core, a common motif in many biologically active compounds. The Boc-protecting group allows for controlled, stepwise synthesis, while the chiral amine enables the creation of enantiomerically pure final compounds, which is often crucial for therapeutic efficacy and safety.
Application in Histamine H3 Receptor Antagonists
(S)-(-)-1-Boc-3-aminopyrrolidine and its derivatives are utilized in the synthesis of potent and selective H3 receptor antagonists. These compounds are being investigated for their potential in treating cognitive disorders, sleep-wake cycle disturbances, and other neurological conditions. The pyrrolidine moiety often serves as a central scaffold, with substitutions at the amino group and other positions on the ring influencing the antagonist's affinity and selectivity for the H3 receptor.
Quantitative Data: H3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of a series of H3 receptor antagonists synthesized using a substituted aminopyrrolidine core, demonstrating the impact of various substitutions on receptor binding.
| Compound ID | R Group | Ki (nM) for rat H3 Receptor |
| 1a | 4-chlorophenyl | 150 |
| 1b | 4-methoxyphenyl | 45 |
| 1c | 4-trifluoromethylphenyl | 250 |
| 1d | 2-naphthyl | 20 |
| 1e | 4-biphenyl | 10 |
Application in Muscarinic M5 Receptor Antagonists
In the pursuit of selective M5 receptor antagonists for conditions such as substance abuse and schizophrenia, (S)-(-)-1-Boc-3-aminopyrrolidine provides a key chiral starting material. The pyrrolidine amide core has been shown to yield compounds with good potency and subtype selectivity. The stereochemistry of the pyrrolidine ring is a critical determinant of the antagonist's interaction with the receptor.
Quantitative Data: M5 Receptor Antagonists
The table below presents the half-maximal inhibitory concentrations (IC50) for a series of pyrrolidine amide-based M5 antagonists, highlighting the structure-activity relationship.
| Compound ID | R1 Group | R2 Group | hM5 IC50 (nM) |
| 2a | Phenyl | 2,3-dihydrobenzofuran-5-yl | 47 |
| 2b | 2-Fluorophenyl | 2,3-dihydrobenzofuran-5-yl | 35 |
| 2c | 3-Chlorophenyl | 2,3-dihydrobenzofuran-5-yl | 28 |
| 2d | Phenyl | 1-Methyl-1H-indazol-5-yl | 62 |
| 2e | 2-Fluorophenyl | 1-Methyl-1H-indazol-5-yl | 41 |
Signaling Pathways
The following diagrams illustrate the signaling pathways for the Histamine H3 and Muscarinic M5 receptors.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-3-aminopyrrolidine Derivatives
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-aminopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a crude this compound derivative?
A1: The optimal strategy depends on the properties of your specific derivative and the impurities present. A general approach is to start with a liquid-liquid extraction to remove highly polar or acidic/basic impurities. If the product is a solid, recrystallization can be a highly effective method for achieving high purity. For complex mixtures or oily products, flash column chromatography on silica gel is the most common and versatile technique.
Q2: How stable is the Boc (tert-butoxycarbonyl) protecting group during purification?
A2: The Boc group is sensitive to acidic conditions and will cleave to reveal the free amine.[1] This is a critical consideration for purification.
-
Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection of sensitive substrates, especially with prolonged exposure.[2]
-
Acidic Solvents: Using acidic eluents or additives, such as trifluoroacetic acid (TFA), will readily cleave the Boc group. Even 0.1% TFA in HPLC eluents can cause slow cleavage, which becomes a significant issue during the concentration of fractions.[3]
-
Heat: While more stable than to acid, prolonged heating (>150 °C) can also cause thermal cleavage of the Boc group.[1][4] It is generally stable to basic and nucleophilic conditions.[5]
Q3: What are the most common impurities encountered after synthesizing a this compound derivative?
A3: Common impurities include:
-
Unreacted Starting Materials: Such as the parent aminopyrrolidine.
-
Excess Reagents: Particularly di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O).
-
Reaction Byproducts: Including t-butanol from the breakdown of Boc₂O.
-
Di-Boc Protected Species: If the parent molecule has multiple amine sites, over-protection can occur.
-
Deprotected Product: The free amine can be generated if the compound is exposed to acidic conditions during the reaction or workup.[2]
Q4: My this compound derivative is very polar. How does this affect purification?
A4: Highly polar compounds can be challenging to purify by standard silica gel chromatography as they may adhere strongly to the stationary phase, leading to poor recovery and significant peak tailing.[6] Strategies to overcome this include using a more polar eluent system (e.g., with methanol), switching to a different stationary phase like alumina, or adding a small amount of a basic modifier to the eluent to suppress unwanted interactions with silica.[6]
Troubleshooting Guides
Flash Column Chromatography
Q: My compound is streaking or tailing badly on the TLC plate and column. What can I do?
A: Tailing is often caused by the basic nitrogen of the pyrrolidine interacting strongly with the acidic silanol groups on the silica gel surface.
-
Solution: Add a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a pre-mixed 2M solution of NH₃ in methanol as part of your eluent) will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.[6]
Q: I am losing a significant amount of my product on the column, or it is not eluting at all. Why?
A: This suggests your compound is too polar for the chosen eluent system and is irreversibly binding to the silica gel.[6]
-
Solution 1: Drastically increase the polarity of your eluent. A common gradient is from ethyl acetate/hexanes to dichloromethane/methanol. For very polar amines, a gradient of DCM up to 10-20% methanol (containing 1% Et₃N) is often effective.
-
Solution 2: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) is another option for polar molecules.
Q: After running a column, my NMR shows a new, more polar impurity that wasn't in the crude material. What happened?
A: This is a classic sign of Boc deprotection on the silica column. The newly formed free amine is significantly more polar and will have a much lower Rf value.
-
Solution 1: Neutralize the silica gel. You can either use a commercially available deactivated silica gel or add a basic modifier like triethylamine to your eluent as described above.[6]
-
Solution 2: Minimize contact time. Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the acidic stationary phase.
Liquid-Liquid Extraction
Q: How can I remove unreacted starting amine from my crude product using extraction?
A: You can use an acidic wash to protonate the more basic starting amine, causing it to move into the aqueous layer while your less basic (or non-basic) Boc-protected product remains in the organic layer.
-
Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium chloride). The protonated starting amine will partition into the aqueous phase. Be cautious, as excessive exposure to strong acid can cleave the Boc group on your desired product.
Q: How do I remove residual di-tert-butyl dicarbonate (Boc₂O) after the reaction?
A: Boc₂O does not have a basic handle and can be difficult to remove by simple extraction.
-
Solution 1 (Chromatography): It is non-polar and can typically be separated from more polar products by silica gel chromatography.
-
Solution 2 (Scavenger Resin): After the reaction is complete, add a polymer-supported amine resin (e.g., tris(2-aminoethyl)amine polystyrene resin). The resin will react with the excess Boc₂O, and the resulting product can be removed by simple filtration.
Data & Tables
Table 1: Recommended Eluent Systems for Flash Chromatography This table provides starting points for developing a separation method on silica gel. Always perform TLC first to determine the optimal solvent ratio.
| Compound Polarity | Recommended Eluent System (v/v) | Modifier (if needed) |
| Low to Medium Polarity | 10-50% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine (Et₃N) |
| Medium to High Polarity | 50-100% Ethyl Acetate in Hexanes, or 2-10% Methanol in DCM | 0.5-1% Triethylamine (Et₃N) |
| High Polarity / Very Basic | 10-20% Methanol in DCM | 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide |
Table 2: Troubleshooting Guide for Common Impurities
| Impurity | Identification Method | Purification Strategy |
| Unreacted Starting Amine | TLC (more polar spot) | Perform an acidic wash (e.g., 1M HCl) during workup. The impurity will move to the aqueous layer. Alternatively, separate by column chromatography. |
| Di-tert-butyl dicarbonate (Boc₂O) | TLC (non-polar spot) | Remove by column chromatography (elutes early). Or, quench the reaction with an amine-based scavenger resin and filter. |
| Deprotected Product (Free Amine) | TLC/LCMS (very polar) | Avoid acidic conditions. Use a basic modifier (Et₃N) in your chromatography eluent. If deprotection is unavoidable, consider re-protecting the purified free amine. |
| Di-Boc-protected byproduct | LCMS / NMR | Often difficult to separate from the mono-Boc product due to similar polarity. Careful optimization of column chromatography is required. May require reverse-phase HPLC for removal. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 10% Ethyl Acetate/Hexanes + 1% Et₃N).
-
Column Packing: Pour the slurry into your column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dried sample to the top of the column bed.
-
Elution: Add the eluent to the column and apply positive pressure (flash). Begin collecting fractions.
-
Gradient (if needed): Gradually increase the eluent polarity (e.g., from 10% to 40% Ethyl Acetate) to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acidic Wash for Removal of Basic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or saturated NH₄Cl solution). Shake the funnel gently, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Neutralization & Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine to remove any residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, now free of basic impurities.
Protocol 3: Purification via Recrystallization
-
Solvent Selection: Find a suitable solvent or solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Perform small-scale tests with solvents like ethanol, isopropanol, ethyl acetate, or hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the formation of larger crystals.[6]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins at room temperature, the flask can be placed in an ice bath to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualized Workflows
Caption: Decision tree for selecting a primary purification strategy.
Caption: Troubleshooting workflow for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization During Amino Acid Coupling
<
This guide provides troubleshooting advice, comparative data, and detailed protocols to help researchers, scientists, and drug development professionals minimize racemization during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during synthesis.[1] This process converts a pure L-amino acid into a mixture of L- and D-enantiomers.[1] The incorporation of an incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, which in turn can drastically reduce or eliminate its biological activity and therapeutic efficacy.[1]
Q2: What is the primary mechanism that causes racemization during coupling?
A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The proton on the chiral α-carbon of this oxazolone is acidic and can be easily removed by a base.[1][3] The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, forming an achiral enolate.[1][3]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence racemization:
-
Coupling Reagents: The choice of coupling reagent dictates the nature of the activated intermediate. Modern uronium/aminium (e.g., HATU, HBTU, COMU) and phosphonium (e.g., PyAOP, PyBOP) reagents are generally preferred over older methods.[4][5]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial, especially when using carbodiimides (e.g., DIC, DCC).[6][7] They form active esters that are more stable and less prone to racemization.[8][9] HOAt and Oxyma are generally more effective than HOBt.[1][10]
-
Base: The strength and steric hindrance of the base are critical.[7][10] Strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are often better choices.[6][10]
-
Temperature: Higher temperatures increase the rate of racemization.[6] Performing couplings at lower temperatures (e.g., 0°C) can be beneficial, especially for sensitive amino acids.[1][11]
-
Amino Acid Residue: Certain amino acids are inherently more susceptible to racemization, with Histidine (His) and Cysteine (Cys) being notoriously problematic.[1][12][13]
Q4: How do urethane-type protecting groups (like Fmoc and Boc) help suppress racemization?
A4: Urethane-type protecting groups significantly reduce the tendency of the activated amino acid to form an oxazolone intermediate, which is the primary pathway for racemization.[2] This is a key reason for their widespread use in modern peptide synthesis. In contrast, acyl-type protecting groups (e.g., benzoyl) are much more prone to racemization via oxazolone formation.[10]
Troubleshooting Guide
Issue: High levels of D-isomers detected in the final peptide product.
This indicates that significant racemization has occurred. Use the following logical workflow to diagnose and solve the problem.
Data Presentation: Comparative Racemization
The choice of coupling reagent and base significantly impacts stereochemical purity. The tables below summarize quantitative data from comparative studies.
Table 1: Effect of Coupling Reagent and Base on Racemization
This table shows the percentage of epimerization during the coupling of a challenging glycosylated serine derivative.
| Coupling Reagent | Base | Solvent | Coupling Time | % Racemization (D-isomer) |
| PyBOP | DIEA | DMF | 3 h / 12 h | 3.8%[5] |
| HBTU | DIEA | DMF | 3 min / 1 h | 1.7%[5] |
| HATU | DIEA | DMF | 3 min / 1 h | 1.3% [5] |
| HBTU | NMM | DMF | 3 min / 1 h | 0.6%[5] |
| HATU | NMM | DMF | 3 min / 1 h | 0.4% [5] |
| Data from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin.[5] Note the significant reduction in racemization when switching from DIEA to the weaker base NMM.[5] |
Table 2: Superiority of Oxyma-Based Additives
This table highlights the effectiveness of OxymaPure in suppressing racemization compared to the traditional additive HOBt when coupling Fmoc-Arg(Pbf)-OH.
| Coupling Method | % D-Arg |
| HBTU/HOBt/DIPEA | 5.8% |
| HATU/HOAt/DIPEA | 2.5% |
| DIC/HOBt | 1.8% |
| DIC/OxymaPure | 0.8% |
| Data demonstrates that Oxyma-based additives are superior in suppressing racemization.[6] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling for a Sensitive Amino Acid (e.g., Fmoc-His(Trt)-OH)
This protocol utilizes a combination of reagents and conditions designed to minimize racemization during a critical coupling step in solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Trt)-OH (4 equivalents relative to resin substitution)
-
OxymaPure (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF)
Methodology:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using standard methods (e.g., 2 x 10 min treatment with 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (In-situ): a. In a separate vessel, dissolve Fmoc-His(Trt)-OH and OxymaPure in DMF (approx. 5 mL per gram of resin). b. Add this solution to the washed, swollen resin in the reaction vessel. c. Add the DIC solution to the reaction vessel. This in-situ activation minimizes the time the amino acid spends in its highly reactive state, reducing the opportunity for oxazolone formation.[6]
-
Coupling: a. Allow the reaction to proceed for 2-4 hours at room temperature. For extremely sensitive couplings, the reaction can be performed at 0°C overnight. b. Agitate the mixture gently throughout the coupling period.
-
Washing: Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove all soluble reagents and byproducts.
-
Monitoring: Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of the resin beads to confirm the reaction has gone to completion (a negative result indicates a free amine is no longer present). If the test is positive, a second coupling may be required.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol describes a general method to determine the percentage of racemization by separating and quantifying the resulting diastereomeric peptides.[1]
1. Sample Preparation: a. After the coupling of interest (e.g., coupling Fmoc-Phe-OH to H-Val-Resin), cleave a small sample of the crude dipeptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5).[14] b. Precipitate the crude peptide with cold diethyl ether, centrifuge to form a pellet, and dry the pellet under vacuum. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
2. Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[1] b. Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in an aqueous buffer, such as 0.1% trifluoroacetic acid (TFA). c. Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm). d. Analysis: The L-L and D-L diastereomers of the dipeptide will have different retention times and should appear as two separate peaks.
3. Calculation: a. Integrate the peak areas for both the desired L-L diastereomer and the undesired D-L diastereomer. b. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100[1]
Visualized Mechanism
The primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate, which readily loses its stereochemical information in the presence of a base.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Chiral Building Block Synthesis
Welcome to the Technical Support Center for chiral building block synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the synthesis of enantiomerically pure compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired chiral product. What are the general areas I should investigate?
A2: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For Desmethylicaritin synthesis, the most critical steps that often contribute to significant yield loss are: Prenylation: This step is often challenging in terms of regioselectivity (C-8 vs. other positions) and can suffer from the formation of byproducts. Cyclization to the Flavonol Core: The AFO reaction can have variable yields depending on the substrate and reaction conditions. Purification
Identifying and minimizing impurities in pyrrolidine synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing impurities in pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrrolidine ring?
A1: Several robust methods are commonly employed for the synthesis of the pyrrolidine ring. The choice of method often depends on the desired substitution pattern, stereochemistry, and available starting materials. Key strategies include:
-
Reductive Amination of 1,4-Dicarbonyl Compounds: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction to yield the corresponding N-substituted pyrrolidine.
-
[3+2] Dipolar Cycloaddition: A powerful method for constructing the five-membered ring, this reaction involves an azomethine ylide reacting with an alkene or alkyne. It is particularly valued for its ability to control stereochemistry.
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.
-
Industrial Synthesis from 1,4-Butanediol: Pyrrolidine is produced on an industrial scale by reacting 1,4-butanediol with ammonia at high temperatures and pressures over a catalyst.
-
Reduction of Succinimide: Substituted succinimides can be reduced to the corresponding pyrrolidines, offering a route from readily available starting materials.
Q2: What are the typical sources of impurities in pyrrolidine synthesis?
A2: Impurities can be introduced at various stages of the synthesis and purification process. Common sources include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Intermediates: The reaction may not proceed to completion, resulting in the presence of stable intermediates.
-
By-products from Side Reactions: Competing reaction pathways can lead to the formation of undesired by-products. For example, in the reductive amination of 1,4-dicarbonyls, the Paal-Knorr reaction can produce pyrroles as a significant impurity. Over-alkylation is another potential side reaction.
-
Degradation Products: The desired product or intermediates may degrade under the reaction or work-up conditions.
-
Reagents and Solvents: Impurities can also originate from the reagents, solvents, and catalysts used in the synthesis.
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in pyrrolidine?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the standard methods for separating impurities from the main product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UHPLC with a mass spectrometer allows for the identification and quantification of impurities based on their mass-to-charge ratio.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are well-suited for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pyrrolidine synthesis in a question-and-answer format.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields are a common challenge in pyrrolidine synthesis. Several factors can contribute to this issue:
-
Competing Side Reactions:
-
Problem: In the reductive amination of 1,4-dicarbonyl compounds, the formation of pyrroles via the Paal-Knorr reaction can be a major competing pathway, reducing the yield of the desired pyrrolidine.
-
Solution: Adjusting the reaction conditions can suppress the side reaction. For example, removing acid from a double reductive amination has been shown to efficiently suppress pyrrole formation. Optimizing temperature and substrate concentration can also be beneficial.
-
-
Inefficient Ring Closure:
-
Problem: The intramolecular cyclization step may be slow or reversible, leading to an equilibrium mixture containing a significant amount of the acyclic precursor.
-
Solution: The choice of solvent and reaction temperature can significantly impact the rate of cyclization. Screening different solvents and temperatures is recommended. For some reactions, the use of a suitable catalyst can facilitate the ring-closing step.
-
-
Product Instability:
-
Problem: The synthesized pyrrolidine derivative may be unstable under the reaction or work-up conditions, leading to degradation.
-
Solution: Analyze the stability of your product under the experimental conditions. It may be necessary to modify the work-up procedure, for example, by using milder pH conditions or lower temperatures.
-
Q5: I am observing the formation of multiple stereoisomers. How can I improve the stereoselectivity of my reaction?
A5: Poor stereoselectivity is a common issue, particularly in [3+2] cycloaddition reactions.
-
Problem: The formation of multiple diastereomers or a racemic mixture of enantiomers reduces the yield of the desired stereoisomer and complicates purification.
-
Solution:
-
Catalyst Selection: The use of chiral catalysts can effectively induce stereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction.
-
Reaction Conditions: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can also play a crucial role.
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude Pyrrole
This table provides a summary of the effectiveness of different purification methods for crude pyrrole, which can be analogous to pyrrolidine purification.
| Purification Method | Initial Purity/Impurity Level | Final Purity/Impurity Level | Yield | Reference |
| Fractional Distillation | Commercial grade | 99.994 mole % | 1.1 liters from 6 liters | |
| Acid Treatment (Formic Acid) and Distillation | Crude pyrrole with >0.1% pyrrolidine and water | Pyrrole content >99%, Pyrrolidine <0.1%, Water <0.1% | 200 g main fraction from 500 g pre-distillate | |
| Acid Treatment (Sulfuric Acid) and Distillation | Crude pyrrole | Pyrrolidine-free (<0.1%) | 200 g main fraction from 500 g pre-distillate | |
| Activated Carboxylic Acid Derivative (Methyl Formate) and Distillation | Crude pyrrole | Pyrrolidine-free (<0.1%), Water <0.1% | 97% of pyrrole employed | |
| Purification via Potassium Salt | Crude pyrrole | 99% to 99.5% purity | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Impurity Identification by HPLC-MS
This protocol outlines a general method for the identification of impurities in a crude pyrrolidine sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude pyrrolidine sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm and 254 nm.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50 - 1000.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS analysis of detected impurity peaks for structural elucidation.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Determine the mass-to-charge ratio of the main product and any detected impurities.
-
Propose potential structures for the impurities based on their mass and fragmentation patterns.
-
Protocol 2: Purification of Crude Pyrrolidine by Fractional Distillation
This protocol describes the purification of crude pyrrolidine to remove lower and higher boiling point impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry and the system is protected from atmospheric moisture if the pyrrolidine derivative is hygroscopic.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude pyrrolidine and a few boiling chips.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the first fraction, which will contain low-boiling impurities, until the temperature at the head of the column stabilizes at the boiling point of the desired pyrrolidine.
-
Change the receiving flask and collect the main fraction of pure pyrrolidine, maintaining a steady distillation rate.
-
Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of residue remains in the distillation flask.
-
-
Purity Analysis:
-
Analyze the collected main fraction using an appropriate analytical technique (e.g., GC or HPLC) to determine its purity.
-
Mandatory Visualization
Caption: Workflow for Impurity Identification and Remediation.
Caption: Troubleshooting Logic for Low Pyrrolidine Synthesis Yield.
Technical Support Center: Managing Moisture-Sensitive Reagents in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reagents. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving moisture-sensitive reagents.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Moisture contamination from glassware. | Oven-dry glassware at 125°C overnight or for at least 4 hours.[1] Assemble the glassware while hot and flush with a stream of dry inert gas (N₂ or Ar) as it cools.[1] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas, repeating this cycle three times.[2][3] |
| Contaminated solvents. | Use freshly dried solvents. Many common solvents can be dried using methods such as distillation from a suitable drying agent or by passing them through a column of activated alumina.[4] For many applications, storage over activated 3Å or 4Å molecular sieves is sufficient.[4][5][6] | |
| Improper reagent handling. | Handle all moisture-sensitive reagents under an inert atmosphere using either a glovebox or Schlenk line techniques.[7][8][9] Use dry, gas-tight syringes or cannulas for transferring liquids.[1] | |
| Inconsistent reaction results | Variable atmospheric moisture. | Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.[1] Ensure all joints and septa are well-sealed. Parafilm can be used to wrap ground glass joints for extra security. |
| Degradation of reagents upon storage. | Store moisture-sensitive reagents in a desiccator or a glovebox.[5][7] For liquid reagents sealed with a septum, such as those in Sure/Seal™ bottles, use a clean, dry needle for each puncture and consider flushing the bottle with inert gas after each use.[1] To minimize punctures on a septum, reinsert the needle through an existing hole.[1] | |
| Formation of unexpected byproducts | Reaction with water. | Rigorously exclude water from the reaction. This includes using anhydrous solvents and reagents and ensuring the reaction is performed under a dry, inert atmosphere.[10] |
| Reaction with atmospheric oxygen. | If the reagents are also air-sensitive, all manipulations must be performed under an inert atmosphere.[9][11] Degas solvents by using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[1][7] | |
| Difficulty initiating a reaction (e.g., Grignard) | Passivated metal surface due to moisture. | Dry solid reagents, such as magnesium turnings for a Grignard reaction, in an oven before use or directly in the reaction flask by flame-drying under vacuum.[5] |
| Insufficiently dry solvent. | Ensure the solvent has a very low water content. For instance, THF used for Grignard reactions is often dried over sodium/benzophenone until a persistent blue or purple color indicates anhydrous conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of moisture contamination in a reaction?
A1: The most common indicators of moisture contamination include low or inconsistent product yields, the formation of byproducts resulting from hydrolysis, and failure of the reaction to initiate or proceed to completion.[10] For example, in a Grignard reaction, the presence of water will quench the Grignard reagent, forming an alkane and magnesium salts, thus reducing the yield of the desired product.[10]
Q2: How can I effectively dry my solvents?
A2: The choice of drying method depends on the solvent and the required level of dryness. Common methods include:
-
Distillation: Refluxing the solvent over a suitable drying agent followed by distillation is a classic and effective method.[6]
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are a convenient and effective way to dry many common solvents.[5][6] The sieves should be activated by heating in an oven prior to use.
-
Solvent Purification Systems: Many laboratories now use commercially available systems that pass solvents through columns of drying agents, providing a safe and reliable source of anhydrous solvents.[5]
Q3: What is the difference between using a Schlenk line and a glovebox?
A3: Both Schlenk lines and gloveboxes are used to handle air- and moisture-sensitive compounds.[9]
-
A Schlenk line is a glass manifold with connections to both a vacuum pump and a source of inert gas.[3] It allows for the manipulation of reagents in glassware that can be evacuated and refilled with an inert atmosphere.[2][7]
-
A glovebox (or dry box) is a sealed container filled with an inert gas, allowing for more complex manipulations as if working on a benchtop.[11][12] Gloveboxes are often used for handling solids and preparing samples where the use of a Schlenk line would be cumbersome.[3][8]
Q4: How should I properly store moisture-sensitive reagents?
A4: Solid reagents should be stored in a desiccator over a suitable drying agent or inside a glovebox.[5] Liquid reagents are often supplied in bottles with a septum-sealed cap (e.g., Sure/Seal™ bottles) that allows for the removal of the reagent via syringe without exposing the bulk to the atmosphere.[1] After opening, it is good practice to store these reagents in a dry environment and under an inert atmosphere if possible.
Q5: Can I reuse a septum on a reagent bottle?
A5: While septa are designed to reseal after being punctured, repeated punctures will eventually compromise the seal.[1] It is best to minimize the number of punctures by, for example, re-using the same puncture hole.[1] For long-term storage, especially of highly sensitive reagents, consider transferring the required amount to a separate flask for immediate use to avoid repeatedly puncturing the main storage bottle.
Experimental Protocols
Protocol 1: Drying Glassware for a Moisture-Sensitive Reaction
-
Disassemble all glassware.
-
Clean and rinse the glassware with a suitable solvent, followed by deionized water and then a final rinse with acetone or another volatile solvent.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[1]
-
Immediately before use, remove the hot glassware from the oven and assemble it quickly while flushing with a stream of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
Protocol 2: Transferring a Moisture-Sensitive Liquid Reagent via Syringe
-
Ensure the reagent bottle has a septum-sealed cap.
-
Dry a syringe and needle in an oven and allow them to cool in a desiccator or by flushing with inert gas.
-
Flush the syringe with dry nitrogen or argon by drawing the gas into the syringe and expelling it; repeat this at least 5-10 times.[1]
-
Puncture the septum of the reagent bottle with the needle and inject a volume of inert gas equivalent to the volume of liquid you intend to withdraw to maintain positive pressure.
-
Carefully draw the desired volume of the reagent into the syringe.
-
Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask, which should be under a positive pressure of inert gas.
-
Dispense the reagent into the reaction flask.
Data Presentation
Table 1: Water Content of THF after Various Drying Methods
| Drying Method | Duration | Final Water Content (ppm) | Reference |
| Untreated | - | ~200 | Assumed |
| KOH pellets (pre-drying) | 24 h | ~50 | [4] |
| Na/Benzophenone ketyl | Reflux until blue | ~43 | [4] |
| 3Å Molecular Sieves (20% m/v) | 48 h | <10 | [4] |
| Activated Neutral Alumina (column) | Single Pass | <10 | [4] |
Table 2: Common Drying Agents for Organic Solvents
| Drying Agent | Solvents | Comments |
| Magnesium Sulfate (MgSO₄) | General purpose | Fast and efficient, but slightly acidic.[13] |
| Sodium Sulfate (Na₂SO₄) | General purpose | Neutral, but slower and less efficient than MgSO₄.[13] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, alkyl halides | Reacts with alcohols, amines, and carbonyl compounds.[5] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, amines | Highly reactive with water; produces H₂ gas.[6] |
| Molecular Sieves (3Å, 4Å) | Many common solvents | Very effective and convenient for storage.[5][6] Must be activated before use. |
| Sodium/Benzophenone | Ethers (e.g., THF, diethyl ether) | Acts as a dryness indicator (blue/purple color).[6] Highly reactive. |
Visualizations
Caption: Workflow for conducting a moisture-sensitive reaction.
Caption: Troubleshooting logic for moisture-sensitive reactions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ucd.ie [ucd.ie]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Low Molecular Weight Building Blocks
Welcome to the Technical Support Center for the synthesis of low molecular weight building blocks. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical support for common challenges encountered during synthetic chemistry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
I. Reaction Troubleshooting
Q1: My reaction has a very low yield. What are the common causes and how can I improve it?
A1: Low reaction yields are a frequent challenge in organic synthesis and can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Common Causes for Low Yield:
-
Poor Starting Material Quality: Impurities in reactants can lead to side reactions and a reduction in the formation of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Inactive Catalyst: For catalyzed reactions, the catalyst may be old, poisoned by impurities, or used at a suboptimal loading.
-
Moisture or Air Sensitivity: Many organic reactions are sensitive to water or oxygen, which can quench reagents or promote side reactions.
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1]
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography.[1]
Troubleshooting Workflow for Low Reaction Yield:
The following diagram outlines a logical workflow to diagnose and address low reaction yields.
Q2: I am seeing unexpected side products in my reaction. How can I identify and minimize them?
A2: The formation of side products can significantly lower the yield and complicate the purification of your desired compound. Identifying the structure of the side product is the first step toward understanding its formation mechanism and how to prevent it.
Troubleshooting Steps:
-
Isolate and Characterize: If possible, isolate the major side product and characterize it using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
-
Review the Mechanism: Once the structure is known, consider the reaction mechanism to hypothesize how the side product might have formed. Common side reactions include elimination, rearrangement, over-alkylation, or reaction with the solvent.
-
Adjust Reaction Conditions:
-
Temperature: Elimination reactions are often favored at higher temperatures.[2] Lowering the reaction temperature may favor the desired substitution pathway.
-
Reaction Time: Prolonged reaction times can lead to product decomposition or the formation of secondary products. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Order of Addition: Adding reagents in a different order or at a slower rate can sometimes minimize side reactions.
-
Concentration: Changing the concentration of reactants can influence the kinetics of competing reaction pathways.
-
Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?
A3: Incomplete conversion is a common issue that can often be resolved by re-evaluating the reaction setup and conditions.
Possible Causes and Solutions:
-
Insufficient Reagent: The limiting reagent may have been consumed. If feasible, adding more of the excess reagent can drive the reaction to completion.
-
Deactivated Catalyst: In catalytic reactions, the catalyst may have lost its activity. Adding a fresh portion of the catalyst can restart the reaction.
-
Reversible Reaction: The reaction may have reached equilibrium. If possible, remove one of the byproducts to shift the equilibrium toward the product side.
-
Poor Solubility: One of the starting materials may not be fully dissolved in the solvent, limiting its availability to react. Consider a different solvent or a co-solvent to improve solubility.
II. Purification Challenges
Q1: How do I choose the best purification method for my low molecular weight compound?
A1: The choice of purification method depends on the physical state (solid or liquid), quantity, and properties of your compound, as well as the nature of the impurities.
Decision Tree for Purification Method Selection:
Q2: My product is a non-crystalline oil. How can I purify it?
A2: Purifying oily compounds can be challenging as they cannot be recrystallized.
Recommended Techniques:
-
Column Chromatography: This is the most versatile method for purifying oils. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial for good separation.
-
Distillation: For volatile oils, distillation (simple, fractional, or vacuum) can be an effective purification method, especially for separating compounds with different boiling points.
-
Preparative TLC or HPLC: For small quantities of high-value compounds, preparative thin-layer chromatography or high-performance liquid chromatography can provide excellent separation.
Q3: I am having trouble removing unreacted starting material that has a similar polarity to my product.
A3: Separating compounds with similar polarities is a common chromatographic challenge.
Strategies for Improved Separation:
-
Optimize the Eluent System: Experiment with different solvent mixtures to find a system that provides the best separation on a TLC plate before running a column. Using a ternary (three-component) solvent system can sometimes improve resolution.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (basic, neutral, or acidic) or reverse-phase silica.
-
Derivatization: In some cases, you can selectively react the starting material or product to change its polarity, making it easier to separate. The protecting group or other modification can then be removed after separation.
Q4: How do I purify a volatile low molecular weight compound without losing it?
A4: Special handling is required to prevent the loss of volatile compounds during purification and solvent removal.[3]
Key Considerations:
-
Solvent Removal: Avoid using high vacuum. Use a rotary evaporator with reduced vacuum and a cool water bath.[3] Consider distillation at atmospheric pressure if the compound is sufficiently high-boiling.
-
Chromatography: Use a less volatile eluent system if possible (e.g., pentane instead of hexanes, and avoid ethyl acetate).[3]
-
Storage: Store purified volatile compounds in a tightly sealed container at low temperatures.[3]
Quantitative Data Summaries
The following tables provide quantitative data on how different reaction parameters can affect the yield and outcome of common synthetic transformations.
Table 1: Effect of Base and Ligand on Suzuki-Miyaura Coupling Yield
This table summarizes the performance of various bases and ligands in the Suzuki coupling of 4-bromotoluene with phenylboronic acid.
| Entry | Base | Ligand | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | PPh₃ | Toluene/H₂O | Pd(OAc)₂ | 100 | 12 | 85 |
| 2 | K₂CO₃ | PPh₃ | Toluene/H₂O | Pd(OAc)₂ | 100 | 12 | 92 |
| 3 | K₃PO₄ | PPh₃ | Toluene/H₂O | Pd(OAc)₂ | 100 | 12 | 95 |
| 4 | K₃PO₄ | XPhos | Toluene/H₂O | Pd(OAc)₂ | 100 | 6 | 98 |
| 5 | K₃PO₄ | SPhos | Toluene/H₂O | Pd(OAc)₂ | 100 | 6 | 97 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][5]
Table 2: Comparison of Coupling Reagent Efficiency in Amide Bond Formation
This table summarizes the performance of various coupling reagents in a model peptide synthesis.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products.[6] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU.[6] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities.[6] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities.[6] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Table 3: Effect of Reaction Time and Temperature on Esterification Yield
This table illustrates the impact of reaction time and temperature on the yield of an esterification reaction.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 30 | 60 | 65 |
| 2 | 30 | 90 | 78 |
| 3 | 30 | 120 | 75 |
| 4 | 50 | 60 | 82 |
| 5 | 50 | 90 | 91 |
| 6 | 50 | 120 | 88 |
| 7 | 70 | 60 | 90 |
| 8 | 70 | 90 | 95 |
| 9 | 70 | 120 | 93 |
Illustrative data. Optimal conditions are substrate-dependent.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments and purification techniques.
Protocol 1: General Procedure for Recrystallization
Objective: To purify a solid compound by removing soluble and insoluble impurities.
Materials:
-
Crude solid product
-
Recrystallization solvent (pre-determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Removal of Palladium Catalyst Residues Using Activated Carbon
Objective: To remove residual palladium catalyst from a reaction mixture.
Materials:
-
Crude product containing palladium residues
-
Activated carbon
-
Celite®
-
Solvent (e.g., Toluene, THF)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Treatment with Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-2 hours.
-
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the activated carbon and adsorbed palladium.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[9]
Protocol 3: General Workflow for Reaction Scale-Up
Scaling up a reaction from the lab bench to a pilot plant requires careful consideration of several factors beyond simply increasing the amounts of reagents.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. lcms.cz [lcms.cz]
- 9. How To [chem.rochester.edu]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine
This guide provides a detailed analysis of the 1H NMR spectrum of (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine, a key building block in medicinal chemistry. A comparison with related protected aminopyrrolidine derivatives is presented to aid researchers in spectral interpretation and quality assessment.
Spectral Data Comparison
The 1H NMR spectrum of (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine exhibits characteristic signals corresponding to the protons of the pyrrolidine ring and the tert-butoxycarbonyl (Boc) protecting group. A comparison with its enantiomer and another regioisomer highlights the subtle differences in chemical shifts that can arise from stereochemistry and the position of the Boc group.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine | H3, H5α, H5β | 3.65-3.45 | m | 3H |
| H2α or H2β | 3.45-3.33 | m | 1H | |
| H2α or H2β | 3.20-3.00 | m | 1H | |
| H4α or H4β | 2.12-2.02 | m | 1H | |
| H4α or H4β | 1.80-1.65 | m | 1H | |
| -C(CH₃)₃ | 1.46 | s | 9H | |
| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine Protons | Not explicitly detailed | - | - |
| -C(CH₃)₃ | Similar to (S)-isomer | s | 9H | |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate (Racemic) | H3, H5 | 3.65-3.45 | m | 3H |
| H2 | 3.45-3.33 | m | 1H | |
| H2 | 3.20-3.0 | m | 1H | |
| H4 | 2.12-2.02 | m | 1H | |
| H4 | 1.80-1.65 | m | 1H | |
| -C(CH₃)₃ | 1.46 | s | 9H |
Note: The spectral data for (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine and the racemic mixture are very similar, as expected. The data for (R)-3-(Boc-amino)pyrrolidine, where the Boc group is on the amino group at position 3, would show a different pattern for the pyrrolidine ring protons.
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial and should dissolve the compound without reacting with it.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference.[2]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
The instrument's magnetic field is shimmed to achieve homogeneity, which is essential for obtaining sharp, well-resolved signals.
-
-
Data Acquisition:
-
A standard pulse-acquire sequence is typically used.[3]
-
Key acquisition parameters include:
-
Spectral Width: A range sufficient to cover all expected proton signals (typically 0-12 ppm for organic molecules).[1][3]
-
Number of Scans: Multiple scans (e.g., 8, 16, or more) are averaged to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-5 seconds between pulses allows for the relaxation of excited nuclei, ensuring accurate integration.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
The signals are integrated to determine the relative number of protons giving rise to each peak.[1]
-
Visualization of Spectral Assignments
The following diagram illustrates the structure of (S)-(-)-1-tert-butoxycarbonyl-3-aminopyrrolidine and the correlation of its protons to the corresponding signals in the 1H NMR spectrum.
Caption: Molecular structure and 1H NMR spectral regions.
References
Mass Spectrometry Analysis of 1-Boc-3-aminopyrrolidine and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the structural characterization of synthetic intermediates is a critical step in ensuring the quality and success of a research campaign. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of amine-containing molecules. Understanding the mass spectral behavior of these compounds is essential for their identification and quality control. This guide provides a comparative analysis of the mass spectrometry data for 1-Boc-3-aminopyrrolidine and its derivatives, supported by established fragmentation patterns and a general experimental protocol.
Comparison of Mass Spectrometry Data
The mass spectral data for this compound and its derivatives are characterized by fragmentation patterns dominated by the labile Boc group. Under typical Electrospray Ionization (ESI) conditions, the protonated molecule [M+H]⁺ is often observed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic neutral losses.
Table 1: Key Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | C₉H₁₈N₂O₂ | 186.25[1][2] | 187.1 | 131.1 ([M+H - C₄H₈]⁺), 87.1 ([M+H - C₅H₈O₂]⁺) |
| (R)-(-)-N-Boc-3-pyrrolidinol (for comparison) | C₉H₁₇NO₃ | 187.24 | 188.1 | 132.1 ([M+H - C₄H₈]⁺)[3] |
Note: The fragmentation of Boc-protected amines is primarily driven by the loss of components of the Boc group. The most common fragmentation pathway involves the neutral loss of isobutylene (C₄H₈), resulting in a mass decrease of 56 Da.[3] Another significant fragmentation is the loss of the entire Boc group as carbamic acid, which readily fragments to CO₂ and the amine, or the neutral loss of the Boc radical (C₅H₉O₂), corresponding to a mass difference of 101 Da.
Experimental Protocols
A general procedure for acquiring mass spectrometry data for this compound derivatives using Electrospray Ionization (ESI) is outlined below.
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (typically a mixture of water and acetonitrile with a small amount of formic acid, e.g., 0.1%) to a final concentration of 1-10 µg/mL.
Mass Spectrometry Analysis:
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source is commonly used.
-
Ionization Mode: Positive ion mode is typically employed for the analysis of amines.
-
Infusion: The diluted sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectra.
Monitoring of reactions involving Boc-protected amines can be effectively carried out using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Visualization of Experimental Workflow and Fragmentation
To illustrate the experimental process and the logical relationship in fragmentation analysis, the following diagrams are provided.
References
A Tale of Two Enantiomers: (R)- vs. (S)-1-Boc-3-aminopyrrolidine in Asymmetric Synthesis
A deep dive into the stereoselective synthesis of chiral pharmaceuticals reveals the pivotal role of enantiomerically pure building blocks. Among these, (R)- and (S)-1-Boc-3-aminopyrrolidine stand out as versatile scaffolds. Their absolute configuration is the determining factor in the stereochemical outcome of a synthetic sequence, directly influencing the biological activity of the final drug substance. This guide provides a comparative analysis of these two critical intermediates, using the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and HIV CCR5 antagonists as illustrative case studies, supported by experimental data and detailed protocols.
The fundamental principle governing the use of (R)- and (S)-1-Boc-3-aminopyrrolidine in asymmetric synthesis is straightforward yet profound: the chirality of the starting material dictates the chirality of the product. When incorporated into a target molecule, the pyrrolidine ring acts as a rigid, stereochemically defined scaffold. Using the (R)-enantiomer will lead to the formation of a specific stereoisomer of the final product, while the use of the (S)-enantiomer will produce its mirror image, or a different diastereomer. This stereochemical control is paramount in drug development, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.
Logical Framework: Chirality Control
The selection of the appropriate aminopyrrolidine enantiomer is a critical decision at the outset of a synthetic campaign, directly influencing the stereochemistry of all subsequent chiral intermediates and the final active pharmaceutical ingredient (API).
Figure 1. Logical flow demonstrating how the initial choice of enantiomer dictates product stereochemistry.
Case Study: Synthesis of Pyrrolidine-Based DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many of these inhibitors feature a chiral amine component, where the stereochemistry is critical for effective binding to the DPP-4 enzyme. While direct side-by-side comparisons in a single publication are scarce, the literature provides clear examples of how each enantiomer is used to achieve a specific stereochemical goal.
For instance, in the development of novel DPP-4 inhibitors, a common synthetic strategy involves the nucleophilic substitution of a leaving group on a core scaffold with a chiral amine. The synthesis of cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine based inhibitors demonstrates this principle. Although a direct comparison for 1-Boc-3-aminopyrrolidine is not explicitly detailed in one paper, analogous syntheses show that coupling with (R)-pyrrolidine derivatives leads to one diastereomer, while the (S)-pyrrolidine would be required to produce the enantiomeric product.
Comparative Performance Data
The following table is a representative summary based on analogous transformations in the synthesis of chiral pyrrolidine-based compounds, illustrating the expected outcomes when using either the (R)- or (S)-enantiomer of a chiral amine building block.
| Parameter | (R)-1-Boc-3-aminopyrrolidine Pathway | (S)-1-Boc-3-aminopyrrolidine Pathway |
| Target Product | (3R)-configured Pyrrolidine Derivative | (3S)-configured Pyrrolidine Derivative |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution |
| Typical Yield | 80 - 95% | 80 - 95% |
| Diastereomeric Ratio (dr) | >98:2 | >98:2 |
| Enantiomeric Excess (ee) | >99% (conservation of chirality) | >99% (conservation of chirality) |
| Key Outcome | Access to the therapeutically relevant (R)-enantiomer of the target. | Access to the enantiomeric (S)-target for SAR studies or as a different drug candidate. |
Note: Data is compiled and representative of typical outcomes in well-optimized nucleophilic substitution reactions for pharmaceutical intermediate synthesis.
Experimental Protocol: General Synthesis of a Chiral Pyrrolidine Intermediate
This protocol describes a general method for the coupling of a chiral aminopyrrolidine to a heterocyclic core, a key step in the synthesis of many DPP-4 inhibitors.
Step 1: Nucleophilic Substitution
-
To a solution of the heterocyclic starting material (e.g., a chloropyrimidine derivative, 1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
(R)- or (S)-1-Boc-3-aminopyrrolidine (1.1-1.5 equiv.) is added to the mixture.
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Boc-Deprotection
-
The purified Boc-protected intermediate (1.0 equiv.) is dissolved in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
An acid, such as trifluoroacetic acid (TFA, 5-10 equiv.) or hydrochloric acid (4M in dioxane, 5-10 equiv.), is added at 0 °C.
-
The mixture is stirred at room temperature for 1-4 hours until TLC/HPLC analysis indicates complete removal of the Boc group.
-
The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether or neutralized with a base to afford the final chiral amine product, often as a salt.
General Experimental Workflow
The synthesis and purification of these chiral intermediates follow a standardized workflow in medicinal chemistry, which can be visualized as follows.
Figure 2. A typical experimental workflow for the synthesis of chiral pyrrolidine-based drug intermediates.
Conclusion
The choice between (R)- and (S)-1-Boc-3-aminopyrrolidine is a critical strategic decision in the asymmetric synthesis of chiral pharmaceuticals. As demonstrated in the context of DPP-4 inhibitor synthesis, the absolute configuration of this building block is faithfully transferred to the final product, enabling chemists to selectively synthesize the desired biologically active enantiomer. The robust and high-yielding nature of the coupling and deprotection reactions makes these reagents invaluable tools for drug discovery and development professionals aiming to construct complex chiral molecules with a high degree of stereochemical precision.
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a cornerstone of modern drug discovery, profoundly influencing the synthetic efficiency, physicochemical properties, and ultimately, the biological activity of novel therapeutic agents. Among the vast arsenal of available synthons, N-Boc protected piperidine derivatives have emerged as particularly valuable scaffolds due to their prevalence in approved drugs and their ability to impart favorable pharmacokinetic properties. This guide provides an objective comparison of 1-Boc-3-aminopiperidine with its key alternatives, supported by experimental data and detailed protocols to inform rational decision-making in medicinal chemistry programs.
Performance Comparison of Piperidine-Based Building Blocks
The choice between positional isomers and other cyclic amines can significantly impact the outcome of a synthetic campaign and the pharmacological profile of the final compound. Below is a comparative overview of 1-Boc-3-aminopiperidine and its alternatives.
| Building Block | Molecular Weight ( g/mol ) | Key Physicochemical Properties | Typical Applications | Performance Insights |
| 1-Boc-3-aminopiperidine | 200.28 | Chiral center at the 3-position offers stereospecific interactions. | Key intermediate in the synthesis of DPP-4 inhibitors (e.g., alogliptin, linagliptin) and CBP/P300 bromodomain inhibitors.[1][2] | The (R)-enantiomer is often crucial for optimal binding to target enzymes like DPP-4.[3] Its defined stereochemistry can lead to improved potency and selectivity. |
| 1-Boc-4-aminopiperidine | 200.28 | Achiral, symmetrical molecule. | Used in the synthesis of CCR5 antagonists and HCV assembly inhibitors.[4][5] | Generally exhibits good reactivity in standard coupling reactions. The lack of a stereocenter can simplify synthesis and characterization. |
| 1-Boc-4-(aminomethyl)piperidine | 214.30 | Primary amine is exocyclic, providing greater conformational flexibility. | Widely used as a linker in various drug discovery programs, including GPCR antagonists.[6] | Offers a different spatial orientation of the amine compared to 3- and 4-aminopiperidines, which can be advantageous for receptor binding.[6] |
| N-Boc-piperazine | 186.25 | Contains two nitrogen atoms, offering different hydrogen bonding capabilities and polarity. | A versatile building block for introducing a piperazine moiety, common in CNS-active drugs and PROTACs.[7][8] | The secondary amine within the ring has different reactivity compared to the primary amines of the aminopiperidines.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these building blocks. The following sections provide methodologies for key transformations.
Protocol 1: General Amide Coupling Reaction
This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid and a piperidine-based building block using carbodiimide activation.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine building block (e.g., (R)-1-Boc-3-aminopiperidine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the amine building block (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Boc Deprotection
This protocol outlines the standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Suspend the Boc-protected compound in a solution of 50% (v/v) TFA in DCM. Use approximately 10 mL of the solution per gram of the compound.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures where these building blocks are employed can provide valuable insights for researchers.
DPP-4 Inhibition by Alogliptin
(R)-1-Boc-3-aminopiperidine is a crucial building block in the synthesis of Alogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[9] The following diagram illustrates the mechanism of action of Alogliptin in the incretin signaling pathway.
Caption: Mechanism of DPP-4 inhibition by Alogliptin.
CBP/p300 Bromodomain Inhibition
1-Boc-3-aminopiperidine derivatives have been utilized in the development of inhibitors targeting the bromodomains of the transcriptional coactivators CBP and p300, which are implicated in various cancers.[2] The diagram below illustrates the role of these inhibitors in modulating gene transcription.
Caption: Inhibition of CBP/p300 bromodomain disrupts oncogenic transcription.
Experimental Workflow: Amide Coupling and Deprotection
The following workflow illustrates the key steps in utilizing 1-Boc-3-aminopiperidine to synthesize a target amide, a common sequence in drug discovery.
Caption: A typical workflow for amide synthesis using 1-Boc-3-aminopiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 1-Boc-3-aminopyrrolidine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1-Boc-3-aminopyrrolidine (CAS No. 186550-13-0), a common reagent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Hazard Profile and Immediate Precautions
This compound is classified as a hazardous substance, primarily posing risks of acute oral toxicity and severe skin and eye damage.[2][3] Before beginning any work with this compound, it is imperative to be familiar with its hazard profile and to have the appropriate personal protective equipment (PPE) readily available.
Summary of Hazard Classifications:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[3] | Skull and crossbones | Danger |
| Skin Corrosion/Irritation (Category 1C) | Causes severe skin burns and eye damage.[2][4] | Corrosion | Danger |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[2][3][4] | Corrosion | Danger |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect for tears or punctures before each use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2]
-
Lab Coat: A flame-resistant lab coat is required to protect skin and clothing.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]
Emergency Procedures:
-
Ensure that a safety shower and eyewash station are easily accessible.
-
Keep a chemical spill kit suitable for corrosive and toxic materials nearby.
-
Be familiar with the location and operation of the fire extinguisher.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment and labeling, and transfer to an approved waste management facility.
Step 1: Waste Segregation
-
Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (skull and crossbones, corrosion).
Step 3: Waste Accumulation
-
Keep the waste container securely closed at all times, except when adding waste.[1]
-
Store the container in a designated, well-ventilated satellite accumulation area.
-
Place the primary waste container within a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Store the waste away from incompatible materials, heat sources, and direct sunlight.[1]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste pickup and documentation. The disposal must be carried out at an approved waste disposal plant.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Evacuate and Ventilate
-
Immediately evacuate the affected area.
-
Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[1]
Step 2: Containment
-
For small spills, absorb the material using an inert absorbent such as vermiculite, sand, or a commercial chemical sorbent pad.[1]
Step 3: Collection
-
Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
Step 4: Decontamination
-
Clean the spill area thoroughly with an appropriate decontaminating solution, as recommended by your institution's safety protocols.
-
All materials used for decontamination must also be disposed of as hazardous waste.
Step 5: Reporting
-
Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 1-Boc-3-aminopyrrolidine
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental success. This document provides comprehensive, immediate safety and logistical information for the handling of 1-Boc-3-aminopyrrolidine, including detailed operational procedures and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical reagent that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel must be thoroughly familiar with the Safety Data Sheet (SDS) before commencing any work.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) |
| Causes serious eye damage | Serious Eye Damage (Cat. 1) |
| May cause respiratory irritation | STOT SE (Cat. 3) |
| Causes skin irritation | Skin Irritation (Cat. 2) |
| Combustible liquid | Flammable Liquid (Cat. 4) |
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge (e.g., Type ABEK EN14387). | Essential for preventing the inhalation of aerosols or vapors, which is a primary exposure route. A full-face respirator may be required for large quantities or in case of a spill. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | To prevent skin contact. The outer glove should be removed immediately after handling, and both pairs should be changed regularly or if contamination is suspected.[1] |
| Body Protection | Disposable, low-permeability gown or a lab coat with long sleeves and tight-fitting cuffs. | Protects skin and clothing from contamination. For larger scale operations, a chemical-resistant apron or suit may be necessary. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Provides a barrier against splashes and airborne particles, protecting the eyes and face. |
Operational Workflow for Safe Handling
A structured workflow is essential for safety and experimental reproducibility. The following diagram and steps outline the recommended procedure for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
